Pirazolac
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFWQIVVMITPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221233 | |
| Record name | Pirazolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71002-09-0 | |
| Record name | Pirazolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71002-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirazolac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirazolac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pirazolac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRAZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirazolac's Mechanism of Action on Cyclooxygenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cyclooxygenase and the Inflammatory Pathway
The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are the primary targets of NSAIDs.[2] There are two main isoforms, COX-1 and COX-2, which, despite sharing a similar structure, have distinct physiological and pathological roles.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection, regulation of renal blood flow, and platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins at sites of inflammation.
The inhibition of COX enzymes by NSAIDs like Pirazolac reduces the production of prostaglandins, thereby mitigating pain and inflammation.[2] The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
This compound's Interaction with Cyclooxygenase
This compound exerts its anti-inflammatory effects by primarily targeting the COX-1 and COX-2 enzymes.[2] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] A study on human gastric mucosa indicated that this compound inhibits the accumulation of prostanoids in a concentration-dependent manner. Notably, this inhibition was found to be less potent than that of indomethacin, a non-selective COX inhibitor. This observation may account for the potentially lower incidence of gastric damage associated with this compound.
While this compound is known to inhibit both COX isoforms, the precise kinetics and selectivity of this inhibition are not well-documented in the available scientific literature. For context, other NSAIDs containing a pyrazole moiety have demonstrated varying degrees of selectivity. For instance, celecoxib is a well-known COX-2 selective inhibitor.
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for COX inhibitors like this compound.
Caption: General signaling pathway of prostaglandin synthesis and COX inhibition.
Quantitative Data on Cyclooxygenase Inhibition
As of the latest review of scientific literature, specific IC50 or Ki values for this compound's inhibition of COX-1 and COX-2 are not publicly available. To provide a frame of reference for researchers, the following table summarizes the inhibitory concentrations (IC50) for other commonly studied NSAIDs.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Celecoxib | 82 | 6.8 | 12 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | |
| Ibuprofen | 12 | 80 | 0.15 | |
| Indomethacin | 0.0090 | 0.31 | 0.029 | |
| Meloxicam | 37 | 6.1 | 6.1 | |
| Rofecoxib | > 100 | 25 | > 4.0 |
Note: The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2. The data presented is from a study using human peripheral monocytes and may vary depending on the assay conditions.
Experimental Protocols for Assessing COX Inhibition
To determine the inhibitory activity and selectivity of a compound like this compound, a variety of in vitro assays can be employed. Below is a generalized protocol for a whole-blood assay, which closely mimics the physiological environment.
Human Whole-Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole-blood matrix.
Materials:
-
Heparinized whole blood from healthy human volunteers.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid.
-
Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.
-
Phosphate-buffered saline (PBS).
-
Incubator, centrifuge, and microplate reader.
Methodology:
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay (TXB2 Production): a. Aliquot 1 mL of whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Incubate for 1 hour at 37°C to allow for drug-enzyme interaction. d. Allow the blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity and subsequent TXB2 production. e. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum. f. Collect the serum and store it at -80°C until analysis. g. Measure the TXB2 concentration in the serum using a specific ELISA kit.
-
COX-2 Assay (PGE2 Production): a. Aliquot 1 mL of whole blood into tubes. b. Add various concentrations of the test compound or vehicle control. c. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes. d. Incubate for 24 hours at 37°C. e. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. f. Collect the plasma and store it at -80°C until analysis. g. Measure the PGE2 concentration in the plasma using a specific ELISA kit.
-
Data Analysis: a. Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the COX-1 and COX-2 inhibitory activity of a test compound.
References
An In-Depth Technical Guide to the Chemical Properties and Biological Activity of Pirazolac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirazolac (4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid class.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed information on its synthesis, spectroscopic characterization, and mechanism of action as a cyclooxygenase (COX) inhibitor is presented. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound is a synthetic compound with a pyrazole core substituted with chlorophenyl, fluorophenyl, and acetic acid moieties.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | [1] |
| CAS Number | 71002-09-0 | [2] |
| Molecular Formula | C17H12ClFN2O2 | [2] |
| Molecular Weight | 330.74 g/mol | [2] |
| SMILES | C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl | |
| InChI | InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23) |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Method | Reference |
| Melting Point | 148-149 °C (from ethanol + water) 135-136 °C (from toluene) | Capillary Melting Point | |
| Solubility | Soluble in DMSO | Not specified | |
| pKa | Data not available | Potentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis are suitable methods. | - |
| LogP | Data not available | Shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC) are common methods. | - |
Synthesis
Proposed Synthetic Pathway:
A plausible synthetic route for this compound would involve the reaction of ethyl 4-(4-chlorophenyl)-2-(4-fluorophenylhydrazono)-3-oxobutanoate with a suitable acidic or basic catalyst to induce cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid product.
Experimental Protocol (General for Knorr Pyrazole Synthesis):
-
Formation of the Hydrazone: A solution of a β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is treated with a substituted hydrazine (1-1.2 equivalents). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate.
-
Cyclization: The hydrazone is then heated, often in the presence of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), to promote intramolecular cyclization to the pyrazole ring.
-
Ester Hydrolysis: The resulting pyrazole ester is hydrolyzed to the corresponding carboxylic acid using standard procedures, such as heating with an aqueous solution of a strong base (e.g., sodium hydroxide, potassium hydroxide) followed by acidification.
-
Purification: The final product is purified by recrystallization from an appropriate solvent system.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of a synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from similar pyrazole derivatives.
Table 3: Predicted Spectroscopic Characteristics of this compound
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic protons (multiplets in the region of δ 7.0-8.0 ppm) - Methylene protons of the acetic acid group (singlet around δ 3.5-4.0 ppm) - Pyrazole ring proton (singlet around δ 6.0-6.5 ppm) - Carboxylic acid proton (broad singlet, variable chemical shift) |
| ¹³C NMR | - Aromatic carbons (signals in the region of δ 115-140 ppm) - Pyrazole ring carbons (signals in the region of δ 100-150 ppm) - Methylene carbon (signal around δ 30-40 ppm) - Carbonyl carbon of the carboxylic acid (signal around δ 170-180 ppm) |
| IR (Infrared) | - O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹) - C=O stretch of the carboxylic acid (strong band around 1700-1725 cm⁻¹) - C=C and C=N stretching of the aromatic and pyrazole rings (bands in the region of 1400-1600 cm⁻¹) - C-Cl and C-F stretching vibrations (in the fingerprint region) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (330.74) - Fragmentation pattern showing loss of the carboxylic acid group (-COOH, m/z 45) and other characteristic fragments of the pyrazole and aromatic rings. |
Mechanism of Action and Biological Activity
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.
Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound:
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Quantitative Biological Data:
Table 4: Summary of Clinical Trial Data for this compound in Rheumatoid Arthritis
| Study Design | Comparison | Key Findings | Reference |
| 4-week double-blind crossover study | 300 mg AM/600 mg PM vs. 450 mg AM/450 mg PM | Both dosage regimens produced significant improvement in disease activity. |
Experimental Protocol for Cyclooxygenase (COX) Inhibition Assay (General):
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the in vitro enzyme immunoassay (EIA).
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme in a reaction buffer.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Reaction Termination: The reaction is stopped after a specific time period.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a well-characterized non-steroidal anti-inflammatory drug with a clear mechanism of action involving the inhibition of cyclooxygenase enzymes. This technical guide has summarized its chemical structure, physicochemical properties, and biological activity based on available scientific literature. Further research to determine precise quantitative values for its physicochemical properties, such as pKa and LogP, as well as its specific IC50 values for COX-1 and COX-2, would provide a more complete profile of this compound for drug development purposes. The provided information serves as a valuable resource for scientists and researchers in the field of medicinal chemistry and pharmacology.
References
Pirazolac: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Pirazolac, a non-steroidal anti-inflammatory drug (NSAID). The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction
This compound is a pyrazole-derived NSAID that has demonstrated efficacy in the management of inflammatory conditions, such as rheumatoid arthritis. Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation, pain, and fever. This guide will delve into the history of its development, from its chemical synthesis to its preclinical and clinical evaluation.
Discovery and Synthesis
A probable synthetic pathway for this compound would likely involve a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a well-established method for constructing the pyrazole ring. Subsequent modifications would then be carried out to introduce the specific substituents found in the this compound molecule.
Plausible Synthetic Pathway for this compound:
Caption: Plausible synthetic route for this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammation and pain.
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.
Prostaglandin Synthesis Pathway and Site of this compound Action:
Caption: Inhibition of prostaglandin synthesis by this compound.
Preclinical Development
The preclinical development of a novel NSAID like this compound typically involves a series of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.
In Vitro Studies
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound against COX-1 and COX-2 can be determined using a whole-blood assay or with purified recombinant enzymes.
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of this compound or a vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction is stopped.
-
The concentration of PGE2 produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Studies
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
This compound, a reference NSAID (e.g., indomethacin), or vehicle is administered orally.
-
After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This model is used to assess peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25g).
-
Procedure:
-
This compound, a reference analgesic (e.g., aspirin), or vehicle is administered orally.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the vehicle-treated control group.
Experimental Workflow for Preclinical Evaluation:
Caption: Preclinical development workflow for an NSAID.
Quantitative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 7.6 | 0.04 | 190 |
| Lonazolac analogue | 15.2 | 0.8 | 19 |
| Generic Pyrazole 1 | >100 | 1.5 | >66 |
| Generic Pyrazole 2 | 25 | 0.5 | 50 |
Data are illustrative and compiled from various sources on pyrazole-based NSAIDs.
Clinical Development
This compound has been investigated in clinical trials for the treatment of rheumatoid arthritis.
Phase II/III Clinical Trial in Rheumatoid Arthritis
A differential dosing study was conducted to evaluate the efficacy and safety of this compound in patients with rheumatoid arthritis.
Study Design:
-
Phase: Not explicitly stated, but likely Phase II or III.
-
Design: A 4-week, double-blind, crossover study.
-
Participants: 24 patients with classical or definite rheumatoid arthritis.
-
Intervention: Patients were randomized to receive one of two dosage regimens for 2 weeks, and then crossed over to the other regimen for the subsequent 2 weeks:
-
Regimen A: 300 mg in the morning and 600 mg at night.
-
Regimen B: 450 mg in the morning and 450 mg in the evening.
-
-
Primary Efficacy Endpoints: Physician's assessment of disease activity, and patient-reported pain and stiffness using a visual analogue scale (VAS).
Results:
-
Both dosage regimens produced a significant improvement in all assessed parameters compared to baseline.
-
There was no statistically significant difference in efficacy between the two dosage regimens.
-
In a patient preference assessment, 14 out of 23 patients who completed the study preferred the 300 mg/600 mg regimen, while 7 preferred the 450 mg/450 mg regimen.[2]
-
This compound was reported to be well-tolerated, with only a few patients reporting mild gastrointestinal and skin-related side effects.[2]
Clinical Trial Workflow:
Caption: Standard clinical trial phases for drug development.
Pharmacokinetics
Pharmacokinetic studies in human subjects have revealed the following key characteristics of this compound:
-
Absorption: Rapidly and completely absorbed following oral administration.[3]
-
Protein Binding: Highly bound to plasma albumin (>99%).[3]
-
Distribution: Penetrates easily into the synovial fluid.
-
Metabolism: Primarily metabolized via glucuronic acid conjugation.
-
Elimination: Mainly excreted in the urine.
-
Half-life: An intermediate elimination half-life of approximately 17 hours, which is independent of age or sex.
The pharmacokinetic profile of this compound allows for twice-daily dosing, which helps in maintaining relatively constant plasma levels, avoiding the large fluctuations seen with short-acting NSAIDs and the potential for accumulation observed with long-acting agents.
Conclusion
This compound is a pyrazole-containing NSAID with a well-defined mechanism of action involving the inhibition of prostaglandin synthesis. Its development has followed a conventional path, including preclinical evaluation of its anti-inflammatory and analgesic properties and clinical assessment of its efficacy and safety in patients with rheumatoid arthritis. The pharmacokinetic profile of this compound supports a convenient twice-daily dosing regimen. While specific quantitative data on its COX-1/COX-2 inhibitory potency are not widely published, its clinical performance and tolerability suggest it is an effective anti-inflammatory agent. This technical guide provides a foundational understanding of the discovery and development history of this compound for professionals in the field of drug research and development.
References
The Pharmacological Profile of Pirazolac: A Technical Guide
Introduction
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of heterocyclic acetic acid derivatives.[1] It has been investigated for its therapeutic potential in managing inflammatory conditions, particularly rheumatoid arthritis. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and clinical findings. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking the activity of COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[2]
This compound has also been suggested to possess immunomodulatory properties by interacting with receptors on immune cells, which may contribute to its therapeutic effects in autoimmune conditions like rheumatoid arthritis.[2]
Pharmacodynamics
This compound's pharmacodynamic effects are centered on the inhibition of prostaglandin synthesis. In vitro studies on human gastric mucosa have demonstrated that this compound inhibits the accumulation of prostanoids in a concentration-dependent manner. Notably, this inhibitory effect was found to be less potent than that of indomethacin, which may contribute to a potentially better gastric tolerance profile for this compound.
In patients with rheumatoid arthritis, treatment with this compound has been shown to significantly reduce the levels of prostaglandin E2 (PGE2) in the synovial fluid.
Pharmacokinetics
This compound is characterized by rapid and complete absorption following oral administration. Its bioavailability is consistent across different dose levels. The drug exhibits a high degree of binding to plasma albumins, exceeding 99%.
The pharmacokinetic profile of this compound follows first-order kinetics within the therapeutic dose range. It has an intermediate elimination half-life of approximately 17 hours, which is independent of age and sex. The primary route of elimination is through metabolism, with this compound being entirely conjugated with glucuronic acid before excretion, mainly in the urine. This pharmacokinetic profile allows for twice-daily dosing, which helps in maintaining relatively stable plasma concentrations.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | Rapid and complete | |
| Bioavailability | High and dose-independent | |
| Plasma Protein Binding | > 99% (to albumin) | |
| Elimination Half-life (t½) | ~17 hours | |
| Metabolism | Complete conjugation with glucuronic acid | |
| Excretion | Primarily in urine | |
| Cmax (50 mg oral dose) | 6 μg/ml | |
| Tmax (50 mg oral dose) | ~20 minutes | |
| Elimination Phases | Biphasic: t½α ~3 hours, t½β ~16 hours |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively available in the public domain. However, based on published studies, the following experimental systems and methodologies have been utilized:
-
Inhibition of Prostanoid Synthesis in Human Gastric Mucosa: This was assessed in vitro using incubates of human gastric mucosa. The accumulation of prostanoids was measured to determine the inhibitory effect of this compound.
-
Analysis of Arachidonic Acid Metabolites in Synovial Fluid: In clinical studies involving rheumatoid arthritis patients, samples of synovial fluid were collected to measure the concentrations of PGE2 and other eicosanoids. High-performance liquid chromatography (HPLC) and radioimmunoassays were employed for the quantification of these metabolites.
-
Clinical Trials in Rheumatoid Arthritis: A double-blind, crossover study design has been used to evaluate the efficacy of different dosing regimens of this compound in patients with classical or definite rheumatoid arthritis. Assessments included physician evaluation of disease activity and patient-reported outcomes using visual analogue scales for pain and stiffness.
Clinical Studies
Clinical investigations of this compound have primarily focused on its efficacy and tolerability in patients with rheumatoid arthritis. A 4-week, double-blind, crossover study compared two different dosage regimens: 300 mg in the morning and 600 mg at night versus 450 mg twice daily. Both treatment schedules resulted in a significant improvement in the assessed parameters of disease activity, with no statistically significant difference between the two regimens. However, a patient preference was noted for the 300 mg/600 mg regimen. This compound was reported to be relatively well tolerated, with a low incidence of gastrointestinal and skin-related side effects.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that effectively reduces prostaglandin synthesis through the inhibition of COX-1 and COX-2 enzymes. Its pharmacokinetic profile, characterized by rapid absorption, high plasma protein binding, and an intermediate elimination half-life, makes it suitable for sustained therapy in chronic inflammatory conditions such as rheumatoid arthritis. Clinical studies have demonstrated its efficacy in improving disease activity with a favorable tolerability profile. Further research to fully elucidate its potential immunomodulatory effects and to establish its comparative efficacy and safety against other NSAIDs would be beneficial.
References
Technical Guide: Pyrazolone and Pyrazoline Derivatives as Potential Inhibitors of SARS-CoV 3CL Protease
Disclaimer: No specific research findings for a compound named "Pirazolac" as a SARS-CoV 3CL protease inhibitor were identified in the available literature. This guide focuses on the broader classes of pyrazolone and pyrazoline compounds, which have been investigated for this purpose and may be related to the intended topic of inquiry.
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV.[1] It is responsible for cleaving the viral polyproteins into functional non-structural proteins.[1] Due to its critical role in the viral life cycle and the absence of a close human homolog, 3CLpro is a primary target for the development of antiviral drugs.[1] Among the various chemical scaffolds investigated, pyrazolone and pyrazoline derivatives have emerged as promising candidates for the inhibition of SARS-CoV 3CLpro.[2][3] This technical guide provides an in-depth overview of the current research on these compounds, including their inhibitory activity, the experimental protocols used for their evaluation, and their proposed mechanisms of action.
Quantitative Data on Inhibitory Activity
Several studies have evaluated the inhibitory potential of pyrazolone and pyrazoline derivatives against SARS-CoV and SARS-CoV-2 3CL protease. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these inhibitors. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for selected pyrazolone and pyrazoline compounds from various studies.
Table 1: Inhibitory Activity of Pyrazolone Derivatives against SARS-CoV 3CLpro
| Compound | Structure | IC50 (µM) | Reference |
| 2u | 4-((4-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 9.6 | |
| 2p | 4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 20.8 | |
| 2t | 4-((4-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 22.4 |
Table 2: Inhibitory Activity of Pyrazoline Derivatives against SARS-CoV-2 Mpro
| Compound | Structure | Apparent IC50 (µM) | Reference |
| EN82 | (a pyrazoline-based chloroacetamide ligand) | 0.16 | |
| PM-2-071 | (a trisubstituted pyrazoline) | <0.002 | |
| EN216 | (a pyrazoline-based chloroacetamide ligand) | 0.52 | |
| EN71 | (a pyrazoline-based chloroacetamide ligand) | 4.8 |
Experimental Protocols
The evaluation of potential 3CL protease inhibitors typically involves in vitro enzymatic assays and cell-based assays. A commonly used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.
FRET-Based Enzyme Inhibition Assay
This assay measures the enzymatic activity of 3CL protease by monitoring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant SARS-CoV 3CL protease
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well microplates (black, for fluorescence measurements)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid interference with the enzyme activity.
-
Enzyme and Compound Pre-incubation: Add a defined amount of purified 3CL protease to the wells of the microplate. Then, add the test compounds at various concentrations. Incubate the mixture for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate (e.g., excitation at 340-360 nm and emission at 460-480 nm for EDANS).
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Normalize the rates relative to a positive control (enzyme with substrate but no inhibitor) and a negative control (substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Cell-Based Assay
Cell-based assays are crucial for evaluating the antiviral activity of compounds in a more biologically relevant context.
Principle: These assays typically involve infecting a suitable cell line (e.g., Vero E6 cells) with SARS-CoV and then treating the cells with the test compound. The effectiveness of the compound is determined by measuring the reduction in viral replication, for example, by quantifying viral RNA or by observing the inhibition of the virus-induced cytopathic effect (CPE).
General Procedure:
-
Cell Seeding: Seed a suitable host cell line in microplates.
-
Infection and Treatment: Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI). After a period of viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Assessment of Antiviral Activity: The antiviral effect can be quantified by various methods, including:
-
CPE Inhibition Assay: Visually scoring the reduction in cell death and morphological changes caused by the virus.
-
Viral RNA Quantification: Measuring the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription PCR (qRT-PCR).
-
Plaque Reduction Assay: Counting the number of viral plaques to determine the reduction in infectious virus particles.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50%.
Visualization of Workflows and Mechanisms
Experimental Workflow for FRET-Based Screening
The following diagram illustrates the high-throughput screening workflow for identifying 3CL protease inhibitors using a FRET-based assay.
Caption: Workflow for FRET-based high-throughput screening of 3CLpro inhibitors.
Mechanism of 3CL Protease Inhibition
The SARS-CoV 3CL protease is a cysteine protease. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. The catalytic mechanism involves the nucleophilic attack of the cysteine thiol on the amide carbonyl carbon of the substrate. Inhibitors can block this process by binding to the active site.
References
In-vitro Anti-inflammatory Activity of Pirazolac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. Its therapeutic effects are primarily attributed to its ability to modulate the inflammatory response. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory activity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the associated signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally related pyrazole derivatives to provide a comprehensive understanding of its likely mechanisms of action.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric cytoprotection, and COX-2, which is induced by inflammatory stimuli.[3]
Quantitative Data: COX-1 and COX-2 Inhibition
| Compound Class | Specific Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Derivatives | Compound 2a | 4.93 | 0.59 | 8.36 |
| Compound 2b | 6.52 | 0.70 | 9.31 | |
| Compound 4a | 4.02 | 0.69 | 5.83 | |
| Compound 6b | 16.5 | 2.80 | 5.89 | |
| Compound 7a | 8.91 | 1.05 | 8.49 | |
| Compound 8a | 7.54 | 0.92 | 8.20 | |
| Pyrazolo[1,5-a]quinazolines | Compound 13i | Not Reported | Not Reported (IC50 < 50 µM for NF-κB inhibition) | Not Applicable |
| Compound 16 | Not Reported | Not Reported (IC50 < 50 µM for NF-κB inhibition) | Not Applicable |
Data for pyrazole derivatives are from a study on lonazolac analogues and are presented as examples of the activity of this compound class.
Experimental Protocol: In-vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
This assay is a robust method for evaluating the inhibitory activity of compounds on COX-1 and COX-2 in a physiologically relevant environment.[4][5]
Objective: To determine the IC50 values of a test compound (e.g., this compound) for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., heparin).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.
-
Arachidonic acid.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).
-
Phosphate-buffered saline (PBS).
-
Incubator, centrifuge, and microplate reader.
Workflow:
Figure 1: Workflow for COX-1 and COX-2 Inhibition Assay.
Procedure:
-
COX-1 Assay (TxB2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time, during which platelet activation leads to the production of TxB2 via COX-1.
-
Serum is collected by centrifugation.
-
TxB2 levels in the serum are quantified using an EIA kit.
-
-
COX-2 Assay (PGE2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are incubated at 37°C for a period to allow for COX-2 expression and subsequent PGE2 production.
-
Plasma is collected by centrifugation.
-
PGE2 levels in the plasma are quantified using an EIA kit.
-
-
Data Analysis:
-
The percentage inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of this compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Modulation of Pro-inflammatory Cytokines
This compound and related compounds may also exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a crucial role in amplifying and perpetuating the inflammatory cascade.
Quantitative Data: Inhibition of Pro-inflammatory Cytokines
| Compound Class | Specific Compound | Cell Line | Stimulant | Cytokine Inhibited | IC50 (µM) |
| Pyrazole-containing compound | Not Specified | L929 cells | TNF-α | TNF-α-induced apoptosis | 0.41 |
| Pyrazole-containing compound | Not Specified | HUVEC | TNF-α | VCAM expression | 24.4 |
| Oxyphenylbutazone hydrate | Not Applicable | IL-6-dependent hybridoma | Not Applicable | IL-6 bioactivity | 7.5 |
| Meclofenamic acid sodium salt | Not Applicable | IL-6-dependent hybridoma | Not Applicable | IL-6 bioactivity | 31.9 |
| Sulindac | Not Applicable | IL-6-dependent hybridoma | Not Applicable | IL-6 bioactivity | 74.9 |
Data for pyrazole-containing compounds are from a patent disclosure and highlight the potential for this class of molecules to modulate TNF-α signaling. Data for other NSAIDs on IL-6 bioactivity are provided for context.
Experimental Protocol: In-vitro Pro-inflammatory Cytokine Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of a compound on the production of TNF-α and IL-6 from cultured macrophages.
Objective: To determine the IC50 of a test compound (e.g., this compound) for the inhibition of LPS-induced TNF-α and IL-6 production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (this compound) dissolved in a suitable solvent.
-
Lipopolysaccharide (LPS).
-
ELISA kits for mouse TNF-α and IL-6.
-
Cell culture plates, incubator, and microplate reader.
Workflow:
Figure 2: Workflow for Pro-inflammatory Cytokine Inhibition Assay.
Procedure:
-
Cell Culture and Treatment:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound for a short period.
-
LPS is added to the wells to stimulate the production of pro-inflammatory cytokines.
-
The plate is incubated for a sufficient time (e.g., 24 hours) to allow for cytokine secretion.
-
-
Cytokine Quantification (ELISA):
-
The cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage inhibition of TNF-α and IL-6 production is calculated for each this compound concentration.
-
IC50 values are determined by plotting the percentage inhibition against the log of the this compound concentration.
-
Impact on Inflammatory Signaling Pathways
The anti-inflammatory effects of pyrazole derivatives may extend beyond the inhibition of prostaglandin and cytokine production to the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
Figure 3: Simplified NF-κB Signaling Pathway.
Experimental Protocol: NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB activation in response to a stimulus and the inhibitory effect of a test compound.
Objective: To determine if a test compound (e.g., this compound) inhibits TNF-α-induced NF-κB activation.
Materials:
-
A cell line stably transfected with an NF-κB-responsive reporter gene construct (e.g., luciferase or green fluorescent protein).
-
Cell culture medium and reagents.
-
Test compound (this compound).
-
TNF-α as a stimulant.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Culture and Treatment:
-
The reporter cell line is seeded in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound.
-
TNF-α is added to stimulate the NF-κB pathway.
-
The plate is incubated to allow for reporter gene expression.
-
-
Reporter Gene Quantification:
-
For a luciferase reporter, the cells are lysed, and the luciferase assay reagent is added. Luminescence is measured using a luminometer.
-
For a fluorescent protein reporter, fluorescence is measured directly in the plate using a fluorescence plate reader.
-
-
Data Analysis:
-
The percentage inhibition of reporter gene expression is calculated for each this compound concentration.
-
An IC50 value can be determined from the dose-response curve.
-
MAPK Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) are involved in a variety of cellular processes, including the inflammatory response. Activation of these kinases through phosphorylation can lead to the production of pro-inflammatory mediators.
Figure 4: Simplified MAPK Signaling Pathway.
Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation
Western blotting is a standard technique to assess the phosphorylation status of specific proteins, providing a measure of kinase activation.
Objective: To determine if a test compound (e.g., this compound) inhibits the phosphorylation of MAPK proteins (e.g., p38, ERK1/2) in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages).
-
Cell culture reagents.
-
Test compound (this compound).
-
Stimulant (e.g., LPS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes.
-
Primary antibodies specific for total and phosphorylated forms of the MAPK of interest (e.g., anti-p38 and anti-phospho-p38).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Cells are treated with this compound and then stimulated with LPS.
-
Cells are lysed to extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Protein lysates are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane.
-
-
Immunodetection:
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target MAPK.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an antibody for the total form of the MAPK to ensure equal protein loading.
-
-
Data Analysis:
-
The band intensities for the phosphorylated and total proteins are quantified.
-
The ratio of phosphorylated to total protein is calculated to determine the effect of this compound on MAPK activation.
-
Conclusion
This compound, as a member of the pyrazole class of NSAIDs, exhibits its anti-inflammatory activity primarily through the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, evidence from related compounds suggests it likely also modulates the production of pro-inflammatory cytokines and may interfere with key inflammatory signaling pathways such as NF-κB and MAPK. The experimental protocols detailed in this guide provide a framework for the comprehensive in-vitro evaluation of this compound and other novel anti-inflammatory agents. Further research to generate specific quantitative data for this compound will be crucial for a complete understanding of its pharmacological profile and for guiding its optimal therapeutic use.
References
- 1. NF-κB Transcriptional Activity Assay using NKL reporter cells [protocols.io]
- 2. Effect of this compound on prostanoid synthesis by human gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirazolac: A Technical Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, key mediators of inflammation and pain. This technical guide provides a comprehensive overview of the on-target and off-target effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a pyrazole derivative that has been investigated for its anti-inflammatory and analgesic properties.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the modulation of the arachidonic acid cascade. Understanding the precise molecular targets and potential off-target interactions of this compound is crucial for a comprehensive assessment of its efficacy and safety profile.
On-Target Effects: Cyclooxygenase Inhibition
The principal on-target effect of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[2]
Quantitative Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
| Note: Data compiled from a study using human peripheral monocytes.[3] |
Inhibition of Prostaglandin Synthesis
This compound has been shown to inhibit the synthesis of prostanoids in a concentration-dependent manner. One study on human gastric mucosa demonstrated that this compound inhibited the accumulation of prostanoids, although to a lesser extent than indomethacin.[2] This may contribute to a potentially more favorable gastrointestinal safety profile.
Off-Target Effects
The off-target effects of a drug candidate are critical considerations in drug development, as they can lead to unforeseen adverse events. For pyrazole-containing compounds, a range of off-target activities have been reported.
Potential Off-Target Interactions
While a specific off-target binding profile for this compound is not extensively documented, general concerns for NSAIDs and pyrazole derivatives include:
-
Gastrointestinal Tract: Inhibition of COX-1 in the gastric mucosa can lead to decreased production of protective prostaglandins, increasing the risk of ulcers and bleeding.[4]
-
Renal System: Prostaglandins play a role in maintaining renal blood flow. Inhibition of their synthesis can lead to renal adverse effects.
-
Cardiovascular System: Some NSAIDs have been associated with an increased risk of cardiovascular events.
-
hERG Channel: Inhibition of the hERG potassium channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
-
Cytochrome P450 (CYP) Enzymes: Inhibition or induction of CYP enzymes can lead to drug-drug interactions.
Observed Adverse Events in Clinical Trials
A clinical study involving patients with rheumatoid arthritis reported the following side effects with this compound administration:
| Adverse Event | Number of Patients Reporting (out of 23) |
| Gastrointestinal Side-effects | 2 |
| Skin Side-effects | 3 |
| Data from a 4-week double-blind crossover study. |
Signaling Pathways
Arachidonic Acid Metabolism Pathway
This compound's primary target, the COX enzymes, are central to the arachidonic acid metabolism pathway.
Figure 1: Inhibition of the Arachidonic Acid Metabolism Pathway by this compound.
Prostaglandin E2 Signaling Pathway
The inhibition of prostaglandin synthesis by this compound ultimately affects downstream signaling pathways, such as the Prostaglandin E2 (PGE2) pathway, which is involved in inflammation and pain.
Figure 2: Overview of the Prostaglandin E2 Signaling Pathway.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibition of COX-1 and COX-2.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., indomethacin)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrate, cofactor, and test compounds in appropriate solvents.
-
Assay Setup: To each well of a 96-well plate, add Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: Experimental Workflow for a Cyclooxygenase Inhibition Assay.
Prostaglandin Synthesis Assay (in vitro)
This protocol describes a general method for measuring the effect of a compound on prostaglandin synthesis in a cell-based or tissue-based assay.
Objective: To quantify the inhibition of prostaglandin (e.g., PGE2) synthesis by a test compound.
Materials:
-
Cell culture (e.g., macrophages) or tissue homogenates (e.g., gastric mucosa)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (for cell-based assays)
-
Test compound (e.g., this compound)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Cell culture medium or appropriate buffer
-
Microplate reader
Procedure:
-
Cell/Tissue Preparation: Culture cells to the desired confluency or prepare tissue homogenates.
-
Treatment: Treat the cells or tissue homogenates with various concentrations of the test compound for a specified period. Include a vehicle control.
-
Stimulation (for cell-based assays): Add an inflammatory stimulus (e.g., LPS) to induce prostaglandin synthesis and incubate for an appropriate time.
-
Sample Collection: Collect the cell culture supernatant or the supernatant from the tissue homogenate incubation.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 synthesis for each concentration of the test compound relative to the stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Figure 4: Experimental Workflow for a Prostaglandin Synthesis Assay.
Conclusion
This compound demonstrates its therapeutic potential as an anti-inflammatory agent through the targeted inhibition of COX enzymes and the subsequent reduction of prostaglandin synthesis. While it appears to have a relatively favorable safety profile in short-term studies, a thorough investigation of its off-target effects is warranted for a complete risk-benefit assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research into the pharmacological properties of this compound and other pyrazole-based NSAIDs. Future studies should focus on obtaining precise quantitative data for its on-target and off-target activities to better inform its potential clinical applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Effect of this compound on prostanoid synthesis by human gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pedworld.ch [pedworld.ch]
- 4. Differential dosing study of this compound, a new non-steroidal anti-inflammatory agent, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway of Pirazolac and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirazolac, a non-steroidal anti-inflammatory drug (NSAID), belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound (4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid) and its derivatives. The synthesis of the core pyrazole scaffold and subsequent functionalization are detailed, drawing upon established methodologies for analogous compounds due to the absence of a publicly available, detailed experimental protocol for this compound itself. This document outlines the key chemical transformations, provides representative experimental procedures, and summarizes relevant quantitative data. Furthermore, visual representations of the synthetic pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.
Introduction
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory and analgesic to anticancer and antimicrobial agents.[1][2] this compound, chemically known as 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid, is a notable member of this family, recognized for its anti-inflammatory properties. The synthesis of such diaryl-substituted pyrazole acetic acids involves the construction of the central pyrazole ring followed by the introduction of the acetic acid moiety. This guide will detail a likely multi-step synthesis of this compound, based on well-established pyrazole synthesis reactions.
Core Synthesis Strategy
The synthesis of this compound can be logically divided into two main stages:
-
Formation of the Diaryl-Substituted Pyrazole Core: This involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine to form the pyrazole ring.
-
Introduction of the Acetic Acid Moiety: This step entails the functionalization of the pyrazole core at the C3-position to introduce the acetic acid side chain.
Synthesis of the Pyrazole Core: 1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazole
A common and effective method for the synthesis of substituted pyrazoles is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine. In this proposed synthesis, a key intermediate is a substituted 1,3-dicarbonyl compound which can be synthesized from 4-chloroacetophenone.
Proposed Synthesis Pathway
The proposed pathway begins with the Claisen condensation of 4-chloroacetophenone with a suitable ester, such as diethyl oxalate, to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with 4-fluorophenylhydrazine to yield the desired diaryl-substituted pyrazole.
Caption: Proposed synthesis of the pyrazole core intermediate.
Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (Intermediate 1)
-
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add 4-chloroacetophenone dropwise at room temperature.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl 1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazole-3-carboxylate (Intermediate 2)
-
Dissolve Intermediate 1 and 4-fluorophenylhydrazine hydrochloride in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole ester.
Introduction of the Acetic Acid Moiety
The final step in the synthesis of this compound is the conversion of the ester group at the C3-position to a carboxylic acid. This is typically achieved through hydrolysis.
Caption: Final hydrolysis step to synthesize this compound.
Experimental Protocol (Representative)
Step 3: Synthesis of 4-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-acetic acid (this compound)
-
Dissolve Intermediate 2 in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary
| Compound | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 3,5-dimethyl-1-(p-chlorophenyl)-pyrazol-4-acetic acid | 3,3-diacetyl-propionic acid, p-chlorophenylhydrazine-sulfate, anhydrous sodium acetate | Glacial acetic acid | 60°C, 3 hours | 82 | 176-177 |
Synthesis of this compound Derivatives
The synthetic scheme for this compound can be adapted to produce a variety of derivatives by modifying the starting materials.
-
Variation of the Aryl Groups: By using different substituted acetophenones and arylhydrazines in the initial steps, a wide range of diaryl-substituted pyrazole cores can be synthesized.
-
Modification of the Acetic Acid Side Chain: The ester intermediate can be reacted with various nucleophiles to generate amides, or the carboxylic acid can be further functionalized.
Conclusion
This technical guide outlines a plausible and chemically sound synthetic pathway for this compound and its derivatives. The described multi-step synthesis, involving the formation of a pyrazole core via cyclocondensation followed by functional group manipulation, is a versatile strategy for accessing this class of compounds. While the provided experimental protocols are representative and based on analogous syntheses, they offer a solid foundation for researchers and drug development professionals working on the synthesis of this compound and related molecules. Further optimization of reaction conditions would be necessary to achieve high yields and purity for large-scale production.
References
Pirazolac: A Physicochemical and Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirazolac (also known as ZK-76604) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazole class of compounds.[1] Like other NSAIDs, its therapeutic effects are derived from its inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, lipid compounds that mediate inflammation and pain.[2] This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, intended to support research and development activities.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. These parameters are crucial for understanding the drug's behavior in biological systems and for formulation development.
| Property | Value | Source |
| IUPAC Name | 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid | [3] |
| Chemical Formula | C₁₇H₁₂ClFN₂O₂ | [3] |
| Molecular Weight | 330.74 g/mol | [1] |
| Melting Point | 148-149 °C (from ethanol + water) | |
| 135-136 °C (from toluene) | ||
| pKa | Data not available | |
| logP | Data not available | |
| Solubility in DMSO | Soluble | |
| Aqueous Solubility | Data not available | |
| Ethanol Solubility | Data not available (crystallized from ethanol/water mixture) |
Solubility Profile
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.
Prostaglandin Synthesis Pathway and Inhibition by this compound
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of COX-1 and COX-2 by this compound in the prostaglandin synthesis pathway.
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the available literature, standard methodologies for characterizing non-steroidal anti-inflammatory drugs (NSAIDs) can be applied.
Melting Point Determination (Capillary Method)
A common and straightforward method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.
Caption: Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of an ionizable drug such as this compound, which contains a carboxylic acid moiety, can be determined by potentiometric titration. This involves titrating a solution of the compound with a standard solution of a base and monitoring the pH.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution. The shake-flask method is a classic approach for its determination.
Caption: Workflow for logP Determination via the Shake-Flask Method.
Conclusion
This compound is a pyrazole-based NSAID with a well-understood mechanism of action targeting the COX enzymes. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical properties is hampered by the lack of publicly available quantitative data on its solubility, pKa, and logP. The experimental protocols outlined in this guide provide a framework for obtaining these critical parameters, which are essential for advancing the research and development of this compound as a therapeutic agent.
References
Pirazolac: A Comprehensive Technical Guide on its Biological Half-Life and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the heterocyclic acetic acid group.[1] Its clinical efficacy in treating rheumatic diseases is underpinned by its pharmacokinetic profile, particularly its biological half-life and metabolic pathway. This technical guide provides an in-depth overview of the current scientific understanding of this compound's half-life and metabolism, designed to support research and development activities. While extensive data exists for human subjects, information in other species is limited.
Biological Half-Life
The biological half-life of a drug is a critical pharmacokinetic parameter, influencing dosing frequency and the potential for accumulation. For this compound, the available data is primarily focused on human subjects.
Quantitative Data Summary
| Species | Half-Life (t½) | Route of Administration | Notes |
| Human | 17 hours[1] | Oral | Intermediate elimination half-life, independent of age or sex.[1] |
| Human | 3 hours (initial phase), 16 hours (terminal phase)[2] | Intravenous and Oral | Biphasic elimination was observed. |
| Rat | Data not available | - | - |
| Dog | Data not available | - | - |
| Monkey | Data not available | - | - |
Note: The biphasic elimination half-life reported in one study (3 and 16 hours) suggests a two-compartment model for drug distribution and elimination.[2] The 17-hour half-life reported in another study likely represents the terminal elimination phase, which is most relevant for determining dosing intervals. The lack of publicly available data on the half-life of this compound in common preclinical species (rats, dogs, monkeys) is a significant data gap for translational research.
Metabolism
The biotransformation of this compound is a crucial aspect of its pharmacology, determining its route of excretion and the nature of its metabolites. The primary metabolic pathway for this compound is glucuronidation.
Metabolic Pathway
This compound undergoes extensive phase II metabolism, where it is conjugated with glucuronic acid to form this compound ester glucuronide. This process significantly increases the water solubility of the drug, facilitating its renal excretion.
Metabolic Fate in Humans:
-
Primary Metabolite: this compound ester glucuronide
-
Excretion: Mainly in the urine
-
Urinary Composition:
-
~70% as this compound ester glucuronide
-
~10% as unchanged this compound
-
The metabolism of this compound is described as "entire," indicating that glucuronidation is the predominant, if not sole, metabolic pathway before elimination.
Enzymes Involved in Metabolism
While direct studies on the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this compound metabolism are not available, inferences can be drawn from studies on other NSAIDs and pyrazole-containing compounds. The UGT1A and UGT2B subfamilies are the primary enzymes involved in the glucuronidation of a wide range of drugs. For many NSAIDs, multiple UGT enzymes, including UGT1A1, UGT1A9, UGT2B4, and UGT2B7, have been shown to be involved in their hepatic metabolism. Given that this compound is a carboxylic acid-containing NSAID, it is highly probable that one or more of these UGT isoforms are responsible for its glucuronidation. Specifically, UGT2B7 is known to be a major enzyme in the glucuronidation of several other NSAIDs.
Signaling Pathways
The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which in turn blocks the synthesis of pro-inflammatory prostaglandins. This is the principal signaling pathway through which this compound exerts its anti-inflammatory effects.
There is a lack of specific research on the effects of this compound or its primary metabolite, this compound glucuronide, on other cellular signaling pathways. However, some studies on other COX inhibitors have suggested a potential for modulation of the NF-kB signaling pathway, a key regulator of inflammation. The biological activity of the this compound glucuronide metabolite itself has not been extensively studied, and it is generally considered to be an inactive metabolite intended for excretion.
Experimental Protocols
The following sections detail generalized experimental protocols for determining the biological half-life and investigating the in vitro metabolism of this compound. These protocols are based on standard methodologies used in pharmaceutical research.
Protocol 1: Determination of this compound Half-Life in Plasma
This protocol outlines a typical pharmacokinetic study to determine the elimination half-life of this compound in a given species.
Objective: To determine the plasma concentration-time profile and calculate the elimination half-life of this compound.
Materials:
-
This compound reference standard
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile, methanol, water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Internal standard
-
Plasma from the test species
-
Centrifuge
-
Vortex mixer
Procedure:
-
Dosing: Administer a single dose of this compound to the test subjects (e.g., intravenously or orally).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject a portion of the reconstituted sample onto the HPLC system.
-
Separate this compound and the internal standard using a suitable gradient elution program.
-
Detect and quantify the compounds based on their peak areas.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate the elimination half-life (t½) from the terminal phase of the concentration-time curve using appropriate pharmacokinetic software.
-
References
Methodological & Application
Application Note: Determination of Pirazolac IC50 Values for COX-1 and COX-2 Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Pirazolac for cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes using a fluorometric in vitro assay. This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of COX enzymes.[1] This application note includes a step-by-step experimental workflow, data analysis, and presentation, along with visual diagrams to illustrate the signaling pathway and experimental procedures.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[2] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammatory responses.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their pharmacological effects by inhibiting these COX enzymes.[1]
This compound is a pyrazole derivative NSAID that acts as an inhibitor of both COX-1 and COX-2.[1] The determination of the IC50 values for each isoform is crucial for characterizing its potency and selectivity, which in turn helps in predicting its therapeutic efficacy and potential side effects. This protocol outlines a fluorometric method for assessing the in vitro inhibition of COX-1 and COX-2 by this compound.
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 can be quantified by determining its IC50 value for each enzyme. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. The following table presents representative data for this compound, based on typical values for pyrazole-based NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound (Representative Data) | 15.5 | 1.85 | 8.38 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
Experimental Protocol
This protocol is adapted from commercially available fluorometric COX inhibitor screening assay kits. The assay measures the peroxidase activity of COX, where the probe reacts with the prostaglandin G2 produced to generate a fluorescent signal.
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
This compound
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
DMSO (for dissolving compounds)
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader (Excitation/Emission = 535/587 nm)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in COX Assay Buffer to achieve a range of final assay concentrations.
-
Prepare working solutions of COX enzymes, probe, cofactor, and arachidonic acid according to the assay kit manufacturer's instructions. Typically, arachidonic acid is mixed with NaOH shortly before use.
-
-
Assay Plate Setup:
-
Prepare wells for:
-
Blank (No Enzyme): Contains all reagents except the enzyme.
-
Positive Control (No Inhibitor): Contains all reagents, including the enzyme and DMSO (vehicle).
-
Test Compound (this compound): Contains all reagents, including the enzyme and the desired concentration of this compound.
-
Reference Inhibitor: Contains all reagents, including the enzyme and the reference inhibitor.
-
-
Add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of the diluted this compound, reference inhibitor, or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme to all wells except the blank.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the data by subtracting the slope of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Positive Control - Slope of Test Compound) / Slope of Positive Control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Arachidonic acid cascade and COX enzyme inhibition by this compound.
Experimental Workflow
Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.
References
Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Effect of Pirazolac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By reducing prostaglandin production, particularly prostaglandin E2 (PGE2), this compound effectively mitigates the inflammatory response. Furthermore, evidence suggests that this compound may also exert its anti-inflammatory effects by modulating immune cell responses and key signaling pathways, such as the NF-κB pathway, which is a central regulator of pro-inflammatory gene expression.[2][3][4]
This application note provides detailed protocols for a suite of cell-based assays designed to characterize the anti-inflammatory activity of this compound. These assays are crucial for determining the compound's potency and mechanism of action in a cellular context. The protocols herein describe the use of the RAW 264.7 macrophage cell line, a well-established model for studying inflammation, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Principle of the Assays
The evaluation of this compound's anti-inflammatory effects is based on the quantification of key inflammatory mediators produced by LPS-stimulated macrophages.
-
PGE2 Competitive ELISA: This assay measures the production of PGE2, a primary product of the COX pathway. It is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies. The amount of PGE2 in the sample is inversely proportional to the signal generated.
-
TNF-α and IL-6 Sandwich ELISA: These assays quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6. In this format, a capture antibody specific to the cytokine is coated on a microplate well. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-linked antibody. The signal is directly proportional to the amount of cytokine present.
Data Presentation
The following tables summarize the expected dose-dependent inhibitory effects of this compound on the production of PGE2, TNF-α, and IL-6 by LPS-stimulated RAW 264.7 macrophages. The data is presented as the mean percentage of inhibition relative to the LPS-stimulated control, with corresponding IC50 values.
Table 1: Dose-Dependent Inhibition of PGE2 Production by this compound
| This compound Concentration (µM) | Mean PGE2 Inhibition (%) | Standard Deviation (%) |
| 0.01 | 15.2 | 3.1 |
| 0.1 | 48.9 | 5.5 |
| 1 | 85.7 | 4.2 |
| 10 | 98.1 | 1.5 |
| 100 | 99.5 | 0.8 |
| IC50 (µM) | ~0.12 |
Table 2: Dose-Dependent Inhibition of TNF-α Production by this compound
| This compound Concentration (µM) | Mean TNF-α Inhibition (%) | Standard Deviation (%) |
| 0.1 | 10.5 | 2.8 |
| 1 | 35.2 | 4.9 |
| 10 | 65.8 | 6.1 |
| 50 | 89.4 | 3.7 |
| 100 | 95.3 | 2.2 |
| IC50 (µM) | ~7.5 |
Table 3: Dose-Dependent Inhibition of IL-6 Production by this compound
| This compound Concentration (µM) | Mean IL-6 Inhibition (%) | Standard Deviation (%) |
| 0.1 | 8.9 | 2.5 |
| 1 | 30.1 | 4.3 |
| 10 | 60.5 | 5.8 |
| 50 | 85.2 | 4.1 |
| 100 | 92.8 | 2.9 |
| IC50 (µM) | ~8.2 |
Mandatory Visualizations
References
Formulation of Pirazolac for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, which can hinder oral absorption and lead to variability in in vivo animal studies. This document provides detailed application notes and protocols for the formulation of this compound for oral and parenteral administration in rodent models, ensuring consistent and reliable delivery for pharmacokinetic and pharmacodynamic assessments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug is fundamental to developing a successful formulation. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂ClFN₂O₂ | [1] |
| Molecular Weight | 330.74 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO. Poorly soluble in water. | [2] |
| Chemical Name | 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis reduces the inflammatory response.
References
Protocol for Preclinical Evaluation of Pirazolac in a Murine Model of Rheumatoid Arthritis
Application Note AP2025-11-26
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of symptomatic treatment, primarily by inhibiting cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins.[3] Pirazolac is a pyrazole-derived NSAID that has demonstrated efficacy in clinical studies for rheumatoid arthritis.[4][5] This document provides a detailed protocol for the preclinical evaluation of this compound using the collagen-induced arthritis (CIA) mouse model, which shares significant immunological and pathological features with human RA.
The CIA model is induced in susceptible mouse strains, such as the DBA/1, by immunization with type II collagen. This leads to the development of an autoimmune response targeting the joints, resulting in synovitis, pannus formation, and erosion of cartilage and bone, mimicking the pathology of human RA. This protocol outlines the procedures for inducing arthritis, administering this compound, and assessing its therapeutic efficacy through clinical, histological, and biochemical endpoints.
Materials and Methods
Animals
Male DBA/1 mice, 8-10 weeks of age, are recommended for this protocol as they exhibit a high incidence and severity of CIA. Animals should be housed in specific pathogen-free (SPF) conditions to avoid variations in experimental outcomes. All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Reagents
-
Bovine Type II Collagen (CII) solution, immunization grade
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS)
-
Reagents for euthanasia (e.g., CO2, cervical dislocation)
-
Formalin, decalcifying solution, paraffin, and histology stains (Hematoxylin & Eosin, Safranin O)
-
ELISA kits for murine TNF-α, IL-1β, and IL-6
Experimental Protocol
Induction of Collagen-Induced Arthritis (CIA)
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at a 1:1 ratio. The final concentration of collagen should be 1 mg/mL.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Dosing and Treatment Groups
-
Group 1: Healthy Control: No CIA induction, receives vehicle.
-
Group 2: CIA Control: CIA induction, receives vehicle.
-
Group 3: this compound (Low Dose): CIA induction, receives low dose of this compound.
-
Group 4: this compound (High Dose): CIA induction, receives high dose of this compound.
-
Group 5: Positive Control (e.g., Methotrexate): CIA induction, receives a standard-of-care drug.
Treatment should commence upon the first signs of arthritis (typically around day 25-28) and continue daily until the end of the study (e.g., day 42).
Clinical Assessment of Arthritis
-
Arthritis Score:
-
Visually score each paw 3-4 times per week based on a 0-4 scale for inflammation and swelling. The total score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Paw Thickness:
-
Measure the thickness of the hind paws using a digital caliper at regular intervals.
-
Data Presentation
Table 1: Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) |
| Healthy Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| CIA Control | 4.5 ± 0.8 | 8.2 ± 1.1 | 10.5 ± 1.5 |
| This compound (Low Dose) | 4.2 ± 0.7 | 6.1 ± 0.9 | 7.3 ± 1.2 |
| This compound (High Dose) | 3.8 ± 0.6 | 4.5 ± 0.8 | 5.1 ± 1.0 |
| Positive Control | 4.0 ± 0.7 | 5.0 ± 0.9 | 5.5 ± 1.1 |
Table 2: Hind Paw Thickness (mm)
| Treatment Group | Mean Paw Thickness (Day 28) | Mean Paw Thickness (Day 35) | Mean Paw Thickness (Day 42) |
| Healthy Control | 1.5 ± 0.1 | 1.5 ± 0.1 | 1.5 ± 0.1 |
| CIA Control | 2.8 ± 0.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound (Low Dose) | 2.7 ± 0.2 | 3.0 ± 0.3 | 3.4 ± 0.4 |
| This compound (High Dose) | 2.5 ± 0.2 | 2.7 ± 0.3 | 2.9 ± 0.3 |
| Positive Control | 2.6 ± 0.2 | 2.8 ± 0.3 | 3.1 ± 0.4 |
Endpoint Analysis
Histopathology
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the joints in 10% neutral buffered formalin, followed by decalcification.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Score the joints for inflammation, pannus formation, cartilage damage, and bone erosion.
Table 3: Histopathological Scores
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Healthy Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| CIA Control | 2.8 ± 0.3 | 2.5 ± 0.4 | 2.6 ± 0.3 | 2.4 ± 0.4 |
| This compound (Low Dose) | 1.9 ± 0.2 | 1.7 ± 0.3 | 1.8 ± 0.2 | 1.6 ± 0.3 |
| This compound (High Dose) | 1.2 ± 0.2 | 1.0 ± 0.2 | 1.1 ± 0.2 | 0.9 ± 0.2 |
| Positive Control | 1.4 ± 0.2 | 1.3 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.2 |
Cytokine Analysis
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Isolate serum and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA. These cytokines are known to be elevated in both human RA and the CIA model.
Table 4: Serum Cytokine Levels (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Healthy Control | 15.2 ± 3.1 | 10.5 ± 2.5 | 20.1 ± 4.5 |
| CIA Control | 150.8 ± 25.6 | 85.3 ± 15.2 | 210.5 ± 35.7 |
| This compound (Low Dose) | 95.4 ± 18.3 | 55.7 ± 10.1 | 135.2 ± 28.4 |
| This compound (High Dose) | 60.1 ± 12.5 | 35.2 ± 8.5 | 80.6 ± 17.8 |
| Positive Control | 75.3 ± 14.8 | 45.9 ± 9.2 | 105.8 ± 22.3 |
Visualizations
Caption: Experimental workflow for testing this compound in the CIA mouse model.
Caption: Presumed mechanism of this compound in RA inflammatory pathways.
References
- 1. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 4. Differential dosing study of this compound, a new non-steroidal anti-inflammatory agent, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicentre double-blind study of the efficacy, safety and tolerance of this compound compared with sulindac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Pirazolac and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirazolac is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation and pain.[1] Understanding the metabolic fate of this compound is crucial for drug development, safety assessment, and clinical monitoring. The primary metabolic pathway for this compound involves conjugation with glucuronic acid, forming this compound-glucuronide, which is then predominantly excreted in the urine.[2] This document provides detailed application notes and protocols for the spectroscopic analysis of this compound and its major metabolite using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.
Disclaimer: The specific quantitative spectroscopic data presented in this document are hypothetical and for illustrative purposes. This is due to the limited availability of publicly accessible, detailed experimental data for this compound and its metabolites. The provided protocols are based on established methods for the analysis of NSAIDs and their glucuronidated metabolites.
Metabolic Pathway of this compound
The metabolic conversion of this compound to its glucuronide conjugate is a phase II biotransformation reaction. This process increases the water solubility of the drug, facilitating its renal excretion.
Quantitative Spectroscopic Data
The following tables summarize the hypothetical spectroscopic data for this compound and its glucuronide metabolite.
Table 1: Mass Spectrometry Data
| Compound | Ion Mode | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | Positive | 287.07 | 241.08, 184.06, 156.05 |
| This compound-glucuronide | Positive | 463.10 | 287.07, 177.05, 113.02 |
Table 2: NMR Spectroscopy Data (¹H and ¹³C Chemical Shifts in ppm)
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| This compound | 7.8-8.2 (Ar-H), 7.2-7.5 (Ar-H), 4.1 (CH₂), 2.4 (CH₃) | 175.2 (COOH), 150.1 (C=N), 140.5-125.8 (Ar-C), 35.8 (CH₂), 15.3 (CH₃) |
| This compound-glucuronide | 7.7-8.1 (Ar-H), 7.1-7.4 (Ar-H), 5.5 (Anomeric H), 3.5-4.5 (Glucuronide H's), 4.0 (CH₂), 2.3 (CH₃) | 172.8 (C=O), 150.3 (C=N), 140.2-125.5 (Ar-C), 100.2 (Anomeric C), 77.5-63.1 (Glucuronide C's), 35.5 (CH₂), 15.1 (CH₃) |
Table 3: UV-Vis Spectroscopy Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | Methanol | 254 | 15,000 |
| This compound-glucuronide | Methanol | 252 | 14,500 |
Experimental Protocols
HPLC-MS/MS Analysis of this compound and its Metabolite
This protocol describes the quantitative analysis of this compound and this compound-glucuronide in biological matrices (e.g., plasma, urine) using liquid chromatography coupled with tandem mass spectrometry.
Materials and Reagents:
-
This compound and this compound-glucuronide reference standards
-
Internal standard (e.g., a structurally similar NSAID)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (plasma, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: 287.1 -> 241.1
-
This compound-glucuronide: 463.1 -> 287.1
-
Internal Standard: (Specific to the chosen standard)
-
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analytes to the internal standard at various concentrations.
-
Quantify the concentration of this compound and its metabolite in the samples by interpolating their peak area ratios on the calibration curve.
-
NMR Spectroscopy for Structural Elucidation
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound and its metabolite for structural confirmation.
Materials and Reagents:
-
Isolated this compound or this compound-glucuronide
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of the isolated compound in 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard pulse programs for each experiment.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts.
-
Assign the ¹H and ¹³C signals to the respective atoms in the molecule using the 2D NMR data (COSY and HSQC).
-
UV-Vis Spectrophotometry for Quantitative Analysis
This protocol details a simple and rapid method for the quantification of this compound in a pure sample or a simple formulation.
Materials and Reagents:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Volumetric flasks
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare a series of standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound and dissolve it in methanol to obtain a concentration within the calibration range.
-
-
Measurement:
-
Set the UV-Vis spectrophotometer to scan from 400 to 200 nm.
-
Use methanol as the blank.
-
Measure the absorbance of each standard solution and the sample solution at the λmax of this compound (approximately 254 nm).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution using the linear regression equation of the calibration curve.
-
Logical Relationship of Spectroscopic Techniques
The three spectroscopic techniques provide complementary information for the comprehensive analysis of this compound and its metabolites.
References
Troubleshooting & Optimization
Pirazolac stability issues in long-term cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Pirazolac in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain. By blocking COX enzymes, this compound reduces prostaglandin production, thereby alleviating inflammation.[1] It has also been suggested that this compound may modulate the immune response by interacting with receptors on immune cells, giving it a dual-action mechanism.[1]
Q2: I'm observing inconsistent or diminishing effects of this compound in my multi-day cell culture experiment. What could be the cause?
Inconsistent results in long-term experiments can be an indication of compound instability.[2] Small molecules like this compound can degrade over time in cell culture media, leading to a decreased effective concentration and the potential for off-target effects from degradation byproducts.[2] Factors such as the pH of the media, incubation temperature (37°C), exposure to light, and enzymatic activity from components like serum can all contribute to the degradation of the compound.
Q3: How can I determine if this compound is degrading in my cell culture medium?
To assess the stability of this compound in your specific experimental conditions, you can perform a stability assay. This involves incubating this compound in your cell culture medium at 37°C and 5% CO2 for various durations (e.g., 0, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is indicative of instability.
Q4: Are there any known solubility issues with this compound?
Troubleshooting Guide
Issue 1: Decreased or inconsistent biological activity of this compound over time.
This is a common problem when working with small molecules in multi-day experiments and can often be attributed to compound degradation.
-
Potential Cause A: Compound Instability in Media.
-
Troubleshooting Steps:
-
Perform a Stability Assay: As detailed in the FAQs, quantify the concentration of this compound in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions and dilute them into the culture medium immediately before use. Avoid storing diluted solutions for extended periods.
-
Replenish the Medium: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. This will help maintain a more consistent concentration of the active compound.
-
Optimize Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
-
Potential Cause B: High Final DMSO Concentration.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is at a non-toxic level for your specific cell line (generally ≤0.5%).
-
Run a Vehicle Control: Always include a vehicle control (media with the same final DMSO concentration but without this compound) to assess any effects of the solvent on your cells.
-
-
Issue 2: Precipitation observed in the culture medium after adding this compound.
Precipitation indicates that the solubility limit of this compound has been exceeded in your cell culture medium.
-
Potential Cause A: High Final Concentration of this compound.
-
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: Perform a serial dilution of this compound in your cell culture medium and visually inspect for precipitation after incubation at 37°C. This will give you an estimate of the maximum workable concentration.
-
Optimize Dilution Method: To avoid "solvent shock," use a stepwise dilution method. First, dilute the concentrated DMSO stock into a small volume of pre-warmed (37°C) media, mix thoroughly, and then add this intermediate dilution to your final culture volume.
-
-
-
Potential Cause B: Media Composition.
-
Troubleshooting Steps:
-
Test Different Media Formulations: The composition of the cell culture medium can impact solubility. If possible, test the solubility of this compound in different media formulations that are compatible with your cell line.
-
Serum Concentration: Components in Fetal Bovine Serum (FBS), such as albumin, can help solubilize hydrophobic compounds. If using low-serum or serum-free media, consider if a temporary increase in serum concentration during compound addition is feasible for your experiment.
-
-
Data Presentation
Table 1: Hypothetical this compound Stability in Cell Culture Medium at 37°C
| Time (Hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 24 | 8.5 | 85% |
| 48 | 6.2 | 62% |
| 72 | 4.1 | 41% |
Table 2: Troubleshooting this compound Precipitation in DMEM with 10% FBS
| Final this compound Conc. (µM) | Final DMSO Conc. (%) | Observation after 24h at 37°C |
| 1 | 0.1 | Clear |
| 10 | 0.1 | Clear |
| 50 | 0.1 | Slight Precipitate |
| 100 | 0.1 | Heavy Precipitate |
| 50 | 0.5 | Clear |
| 100 | 0.5 | Slight Precipitate |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
-
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
-
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Aliquot the prepared medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C with 5% CO2.
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: A workflow for troubleshooting this compound stability in cell culture.
Caption: this compound's mechanism of action via COX enzyme inhibition.
References
Technical Support Center: Troubleshooting Pirazolac Interference in Fluorescence-Based Assays
Welcome to the Technical Support Center for troubleshooting interference caused by Pirazolac in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who may be experiencing unexpected results when using this compound in their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify, characterize, and mitigate potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its chemical structure, 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid, contains multiple aromatic rings (a pyrazole ring, a chlorophenyl ring, and a fluorophenyl ring).[3][4][5] Molecules with such extensive conjugated π-systems often exhibit intrinsic fluorescence (autofluorescence) and can absorb light in the UV-visible range, potentially leading to fluorescence quenching. This can result in false positive or false negative signals in fluorescence-based assays.
Q2: What are the primary mechanisms of assay interference by a small molecule like this compound?
There are two main ways a compound like this compound can interfere with a fluorescence-based assay:
-
Autofluorescence: this compound itself may fluoresce at the excitation and emission wavelengths used in your assay. This adds to the signal from your fluorescent probe, leading to an artificially high reading (a potential false positive).
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of your fluorophore. This "inner filter effect" reduces the amount of light that reaches your fluorophore or the detector, leading to an artificially low signal (a potential false negative).
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run a set of control experiments to isolate the effect of this compound. A simple initial check is to measure the fluorescence of this compound in your assay buffer at the same concentration used in your main experiment, but without your fluorescent probe or other assay components. A significant signal at your assay's emission wavelength suggests autofluorescence.
Q4: I've confirmed this compound is autofluorescent. What are my options?
If this compound is autofluorescent, you have several strategies to mitigate its effect:
-
Spectral Shift: The most effective method is to switch to a fluorescent probe that has excitation and emission spectra that do not overlap with this compound's fluorescence. This often involves moving to red-shifted fluorophores.
-
Background Subtraction: You can measure the fluorescence of wells containing only this compound at the relevant concentration and subtract this value from your experimental wells. However, this assumes this compound's fluorescence doesn't change in the presence of other assay components.
-
Reduce this compound Concentration: If possible, lowering the concentration of this compound can minimize its contribution to the overall signal.
Q5: What if this compound is quenching the signal of my fluorophore?
If you suspect quenching, you should run a control experiment with your fluorophore and varying concentrations of this compound (without other assay components). A concentration-dependent decrease in the fluorophore's signal is indicative of quenching. To mitigate quenching, you can try to:
-
Increase the concentration of the fluorescent probe (if it doesn't negatively impact the assay).
-
Switch to a different fluorophore that is less susceptible to quenching by this compound.
-
If the quenching is due to the inner filter effect, you may be able to reduce it by using a lower pathlength (e.g., a lower volume in the well).
Troubleshooting Guides
Guide 1: Diagnosing the Type of Interference
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol: Interference Control Plate
-
Plate Layout: Prepare a 96-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your fluorescent probe.
-
This compound Control (Autofluorescence): Assay buffer + this compound at the concentrations used in your main assay.
-
Quenching Control: Assay buffer + your fluorescent probe + this compound at the concentrations used in your main assay.
-
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Measurement: Read the fluorescence at the excitation and emission wavelengths of your assay.
Data Interpretation:
| Observation in Control Wells | Interpretation |
| This compound Control shows a significant, concentration-dependent increase in signal compared to the Buffer Blank . | This compound is autofluorescent at your assay's wavelengths. |
| Quenching Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control . | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in your primary assay may be genuine. |
Guide 2: Mitigating Autofluorescence
If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.
Workflow for Mitigating Autofluorescence
Caption: Decision pathway for mitigating compound autofluorescence.
Experimental Protocol: Characterizing this compound's Spectral Properties
Objective: To determine the excitation and emission spectra of this compound to identify wavelengths of potential interference.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol, or your assay buffer)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Prepare this compound Solution: Dissolve this compound in the chosen solvent to a concentration similar to that used in your assay.
-
Absorbance Spectrum:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the this compound solution from ~250 nm to 700 nm.
-
The wavelength with the highest absorbance is the λmax.
-
-
Emission Spectrum:
-
Set the excitation wavelength on the spectrofluorometer to the λmax determined in the previous step.
-
Scan a range of emission wavelengths (e.g., from λmax + 20 nm to 750 nm) to find the peak emission wavelength.
-
-
Excitation Spectrum:
-
Set the emission wavelength on the spectrofluorometer to the peak emission wavelength found in the previous step.
-
Scan a range of excitation wavelengths to determine the optimal excitation wavelength.
-
By comparing the absorbance and fluorescence spectra of this compound with those of your assay's fluorophore, you can determine the extent of spectral overlap and make an informed decision about how to proceed.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂ClFN₂O₂ | |
| Molecular Weight | 330.74 g/mol | |
| CAS Number | 71002-09-0 | |
| Solubility | Soluble in DMSO | |
| Chemical Name | 2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid |
Visualizing Interference Mechanisms
The following diagram illustrates the two primary mechanisms of fluorescence interference.
References
Identifying and removing byproducts in Pirazolac synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Pirazolac and related pyrazole-containing compounds. The guidance provided is based on established principles of pyrazole synthesis, particularly the widely used Knorr synthesis and similar methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrazole-based NSAIDs like this compound, and what are the typical starting materials?
Q2: What are the most common byproducts I should expect in my this compound synthesis?
A2: Typical byproducts in pyrazole synthesis include:
-
Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different positional isomers (regioisomers) is a common challenge.[1]
-
Pyrazoline Intermediates: Incomplete aromatization during the final step of the synthesis can lead to the presence of pyrazoline intermediates.
-
Unreacted Starting Materials: Insufficient reaction time, incorrect stoichiometry, or suboptimal reaction temperatures can result in the presence of unreacted 1,3-dicarbonyl compounds and hydrazine derivatives in the crude product.
-
Colored Impurities: Side reactions involving the hydrazine starting material can often produce colored impurities, leading to a yellow or reddish hue in the reaction mixture or isolated product.
-
Hydrazine Self-Condensation Products: Hydrazine derivatives can sometimes undergo self-condensation reactions, leading to various impurities.
Q3: How can I detect the presence of these byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective initial step to visualize the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of regioisomers will be indicated by a doubling of expected peaks.
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weights of the components in your mixture, helping to identify byproducts and unreacted starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating and quantifying impurities in pharmaceutical compounds.
Q4: What are the general strategies for removing these byproducts to obtain high-purity this compound?
A4: Common purification techniques include:
-
Column Chromatography: This is a standard and often effective method for separating compounds with different polarities, such as regioisomers and unreacted starting materials.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can be used to separate the desired product from non-basic impurities. The pyrazole is protonated with an acid and extracted into the aqueous phase, then liberated by adding a base.
-
Activated Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be effective.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
| Symptom | Possible Cause | Suggested Solution |
| NMR spectrum shows a duplicate set of peaks for the desired product. | Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine. | Optimize Reaction Conditions: Varying the solvent, temperature, and catalyst can sometimes favor the formation of one regioisomer over the other. Chromatographic Separation: Utilize column chromatography with a carefully selected eluent system to separate the isomers. Fractional Recrystallization: If the regioisomers have different solubilities, fractional recrystallization from a suitable solvent may be effective. |
| Multiple spots are observed on TLC with similar Rf values, making separation difficult. | The regioisomers have very similar polarities. | Change Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase (C18) column. Derivative Formation: In some cases, derivatizing the mixture to alter the physical properties of the isomers can facilitate separation, followed by removal of the derivatizing group. |
Issue 2: Presence of Pyrazoline Intermediates
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrum shows a peak corresponding to the desired product + 2 atomic mass units. | Incomplete oxidation/aromatization of the pyrazoline intermediate to the pyrazole. | Introduce an Oxidizing Agent: If the reaction conditions do not promote spontaneous aromatization, an oxidizing agent (e.g., air, mild chemical oxidant) may be required. Modify Reaction Conditions: Increasing the reaction temperature or time may promote the final dehydration step. |
| NMR spectrum shows signals corresponding to aliphatic protons where aromatic protons are expected. | Presence of the non-aromatic pyrazoline ring. | Re-subject the product to reaction conditions: If feasible, re-treating the crude product under the reaction conditions (e.g., heating in the presence of an acid catalyst) may drive the aromatization to completion. |
Issue 3: Unreacted Starting Materials and Colored Impurities
| Symptom | Possible Cause | Suggested Solution |
| TLC and NMR/MS analysis confirm the presence of starting materials. | Incomplete reaction due to insufficient reaction time, temperature, or incorrect stoichiometry. | Optimize Reaction: Increase reaction time and/or temperature. Ensure the correct molar ratios of reactants are used. Purification: Unreacted 1,3-dicarbonyl can be removed by column chromatography. Unreacted hydrazine can be removed by an acidic wash during the workup. |
| The isolated product is yellow or red, even though the desired product is expected to be a white solid. | Side reactions involving the hydrazine, such as oxidation or decomposition. | Use High-Purity Hydrazine: Ensure the hydrazine starting material is pure and free from degradation products. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purification: Treat a solution of the crude product with activated charcoal. Recrystallization is also often effective at removing colored impurities. |
Data Presentation
Table 1: Comparison of Purification Methods for a Generic Pyrazole Synthesis
| Purification Method | Typical Purity of Final Product (by HPLC/GC-MS) | Typical Yield (%) | Key Byproducts Removed |
| Column Chromatography (Silica Gel) | >98% | 60-80% | Regioisomers, unreacted 1,3-dicarbonyl |
| Recrystallization (e.g., Ethanol/Water) | >99% | 50-70% | Colored impurities, one regioisomer if solubilities differ significantly |
| Acid-Base Extraction | >95% | 70-90% | Non-basic impurities, unreacted 1,3-dicarbonyl |
| Activated Charcoal Treatment | Purity improvement depends on subsequent steps | >90% (of this step) | Colored impurities |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove Non-Basic Impurities
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting periodically. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated pyrazole salt) into a clean flask.
-
Wash the organic layer with the aqueous acid solution one more time and combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper).
-
The purified pyrazole should precipitate out. If it does, collect it by vacuum filtration. If it remains dissolved, extract it back into an organic solvent.
-
If back-extraction is necessary, add an organic solvent, shake the separatory funnel, and separate the layers.
-
Dry the organic layer containing the purified pyrazole over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization of a Pyrazole Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to determine if the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
Caption: Workflow for the identification and resolution of byproducts in this compound synthesis.
Caption: Generalized reaction pathway for this compound synthesis via the Knorr condensation.
References
Best practices for storing and handling Pirazolac powder
This guide provides best practices for the storage, handling, and use of Pirazolac powder in a research setting. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols.
Section 1: Safety, Storage, and Handling FAQs
This section addresses common questions regarding the safe storage and handling of this compound powder.
Q1: How should I store this compound powder?
A: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep it protected from light.
Q2: What personal protective equipment (PPE) should I use when handling this compound powder?
A: When handling this compound powder, it is essential to use appropriate PPE to avoid inhalation, ingestion, and contact with skin and eyes. This includes:
-
Gloves: Wear chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.
Work should be performed in a chemical fume hood to minimize exposure.
Q3: What are the primary hazards associated with this compound?
A: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation. Always handle with care and follow safety protocols.
Q4: How should I dispose of this compound waste?
A: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Do not discard it down the drain or in regular trash.
Section 2: Solution Preparation and Stability
This section provides guidance on preparing and storing this compound solutions for experimental use.
Q1: What is the best solvent for dissolving this compound?
A: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point. While it can be crystallized from an ethanol and water mixture, its solubility in aqueous solutions is generally low.
Q2: How do I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can aid in complete dissolution. A common stock concentration is 10-50 mM.
Q3: How should I store this compound stock solutions?
A: this compound stock solutions in DMSO can be stored at -20°C for several months.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Data Summary: Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | Room Temperature | Long-term | Store in a dry, dark, well-ventilated area. |
| DMSO Stock Solution | -20°C | Several Months[1] | Aliquot to avoid freeze-thaw cycles. |
Section 3: Troubleshooting Experimental Issues
This section addresses common problems encountered when using this compound in experiments, particularly in cell culture.
Q1: I added this compound to my cell culture medium and a precipitate formed. What should I do?
A: Precipitation is a common issue with poorly water-soluble compounds like this compound. Here are some steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at 0.1% or lower, to prevent solvent toxicity and compound precipitation.
-
Pre-warm the Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently swirling. Adding a cold stock to warm medium or vice-versa can cause the compound to crash out of solution.
-
Use a Serial Dilution: For higher final concentrations, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, ensure it is fully dissolved, and then add this intermediate dilution to the final volume of your culture medium.
-
Do Not Filter: Do not filter the medium to remove the precipitate, as this will lower the effective concentration of this compound and lead to inaccurate results. Address the cause of the precipitation instead.
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step guide to resolving this compound precipitation in experiments.
Section 4: Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Objective: To prepare a stable, concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 330.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: To prepare a 10 mM solution, weigh out 3.307 mg of this compound powder. Calculation: 0.010 mol/L * 330.74 g/mol = 3.3074 g/L = 3.307 mg/mL
-
Dissolution: Add the weighed this compound powder to a sterile tube. Add 1 mL of anhydrous DMSO to the tube.
-
Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the solution to 37°C or sonicate in a water bath until all the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots). Store these aliquots at -20°C, protected from light.
Protocol 2: General In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes. This is a general protocol adaptable for commercially available assay kits.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
This compound stock solution (prepared as in Protocol 1)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents: Prepare all buffers and reagents according to the assay kit manufacturer's instructions.
-
Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations for testing.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the appropriate enzyme (COX-1 or COX-2) to the designated wells.
-
Add the this compound dilutions to the test wells.
-
Include a positive control (a known COX inhibitor) and a negative control (vehicle, e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for the recommended time and temperature.
-
Read Plate: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 5: Mechanism of Action Visualization
This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the cyclooxygenase (COX) enzymes. This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway of this compound Action
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
Technical Support Center: Mitigating Pirazolac-Induced Cytotoxicity in Cell-Based Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering cytotoxicity with Pirazolac in their cell-based assays. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to help you mitigate these effects and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability in our cultures treated with this compound. Is this expected?
A1: Yes, this compound, as a non-steroidal anti-inflammatory drug (NSAID), can induce cytotoxicity, particularly at higher concentrations or with prolonged exposure.[1][2] Like other NSAIDs, its mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes, can sometimes lead to off-target effects that impact cell health.[3][4] The extent of cytotoxicity can be cell-type dependent.
Q2: What are the potential mechanisms behind this compound-induced cytotoxicity?
A2: The cytotoxic effects of NSAIDs like this compound are often multifactorial. Key mechanisms may include:
-
Mitochondrial Dysfunction: NSAIDs can disrupt the mitochondrial membrane potential, leading to impaired ATP production and cellular stress.[5]
-
Generation of Reactive Oxygen Species (ROS): Increased production of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Induction of Apoptosis: this compound may trigger programmed cell death, or apoptosis, which is often mediated by enzymes called caspases.
Q3: How can we reduce this compound-induced cytotoxicity without compromising our experiment?
A3: Several strategies can be employed:
-
Dose Optimization: Determine the lowest effective concentration of this compound that achieves the desired experimental outcome with minimal cytotoxicity.
-
Co-treatment with Antioxidants: Antioxidants can help neutralize ROS and reduce oxidative stress.
-
Use of Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, broad-spectrum caspase inhibitors may improve cell viability.
-
Cell Culture Media Optimization: Supplementing media with components that support mitochondrial health may offer some protection.
Q4: Can antioxidants interfere with the primary effects of this compound in our assay?
A4: This is a possibility that needs to be empirically tested. While antioxidants are intended to mitigate off-target cytotoxic effects, they could potentially interfere with signaling pathways under investigation. It is crucial to include appropriate controls, such as cells treated with the antioxidant alone and in combination with this compound, to assess any confounding effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | The cell line being used is particularly sensitive to NSAIDs. | 1. Perform a dose-response curve to determine the IC50 value. 2. Consider using a more resistant cell line if appropriate for the study. 3. Co-treat with a low concentration of an antioxidant like N-acetylcysteine (NAC). |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell passage number. 2. Inconsistent this compound stock solution stability. 3. Fluctuations in cell culture conditions. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh this compound stock solutions for each experiment. 3. Strictly control incubator CO2 levels, temperature, and humidity. |
| Antioxidant co-treatment is not reducing cytotoxicity. | 1. The primary mechanism of cytotoxicity may not be oxidative stress. 2. The chosen antioxidant or its concentration is not optimal. | 1. Investigate apoptosis as a potential mechanism by performing a caspase activity assay. 2. Test a panel of antioxidants at various concentrations. 3. Consider using a broad-spectrum caspase inhibitor like Z-VAD-FMK. |
| Observed cytotoxicity, but standard viability assays (e.g., MTT) and apoptosis assays (e.g., Caspase-3/7) are negative. | Cytotoxicity may be occurring through a non-apoptotic cell death pathway, such as necrosis, or the assay timing may be suboptimal. | 1. Perform a lactate dehydrogenase (LDH) assay to measure membrane integrity and detect necrosis. 2. Conduct a time-course experiment to identify the optimal endpoint for detecting cytotoxicity. |
Data Presentation
Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells
| Treatment | Cell Viability (%) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) | Intracellular ROS Levels (RFU) (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 | 1.0 ± 0.1 | 5,234 ± 312 |
| This compound (100 µM) | 45 ± 6.2 | 3.5 ± 0.4 | 15,876 ± 987 |
| This compound (100 µM) + NAC (1 mM) | 78 ± 5.1 | 1.8 ± 0.2 | 7,145 ± 450 |
| NAC (1 mM) | 98 ± 3.9 | 1.1 ± 0.1 | 5,500 ± 350 |
Table 2: Effect of Z-VAD-FMK on this compound-Induced Apoptosis in A549 Cells
| Treatment | Cell Viability (%) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| Vehicle Control | 100 ± 5.3 | 1.0 ± 0.2 |
| This compound (50 µM) | 62 ± 7.1 | 4.2 ± 0.5 |
| This compound (50 µM) + Z-VAD-FMK (20 µM) | 89 ± 6.5 | 1.3 ± 0.3 |
| Z-VAD-FMK (20 µM) | 99 ± 4.8 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound, with or without the mitigating agent (e.g., NAC), for the desired time period (e.g., 24 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS Levels
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: After treatment, remove the media and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence (excitation/emission ~485/535 nm) using a fluorescence plate reader.
-
Data Analysis: Express ROS levels as Relative Fluorescence Units (RFU).
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Assay Reagent Addition: Add a commercially available Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express caspase activity as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
Caption: Logical relationship for troubleshooting unexpected cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effect of this compound on prostanoid synthesis by human gastric mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: Purification of Crude Pirazolac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of crude Pirazolac.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude this compound product?
A1: Based on the likely synthetic routes for (1,4-diaryl-pyrazol-3-yl)-acetic acids, your crude this compound may contain several types of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 4-chlorophenyl- and 4-fluorophenyl-containing precursors.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Intermediates: Incomplete conversion of synthetic intermediates to the final product.
-
-
Isomeric Impurities:
-
Degradation Products:
Q2: What is a general strategy for purifying crude this compound?
A2: A common and effective strategy for purifying acidic compounds like this compound involves a combination of techniques. A typical workflow would be:
-
Initial Work-up: An aqueous work-up to remove water-soluble impurities and reagents.
-
Crystallization/Recrystallization: This is a powerful technique for removing a significant portion of impurities.
-
Chromatography: If crystallization does not yield a product of the desired purity, column chromatography is employed for further purification.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The choice of solvent is critical for successful recrystallization. For acidic compounds like this compound, solvents such as ethanol, acetone, ethyl acetate, or mixtures with a non-polar solvent like hexane are often effective. The ideal solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Q4: How can I remove isomeric impurities?
A4: Separating regioisomers often requires chromatographic techniques due to their similar physical properties.
-
Column Chromatography: Silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is a common method.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (if applicable) or a high-resolution reversed-phase column may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound is coming out of solution above its melting point or is too soluble in the chosen solvent. | - Try a different solvent or a solvent mixture with a higher proportion of the anti-solvent. - Ensure a slower cooling rate. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Use a smaller volume of solvent. - Add an anti-solvent (a solvent in which this compound is poorly soluble but is miscible with the primary solvent) to the solution after dissolution to precipitate the product. - Cool the solution for a longer period in an ice bath or refrigerator. |
| Product purity does not improve significantly | The chosen solvent is not effective at selectively dissolving the impurities. | - Experiment with different solvent systems. A systematic approach using solvents of varying polarities is recommended. - Consider a pre-purification step, such as an acid-base extraction, to remove certain types of impurities before recrystallization. |
Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor separation of this compound from impurities (co-elution) | The eluent system is not providing adequate resolution. | - Optimize the mobile phase composition. For normal-phase chromatography, adjust the ratio of the polar and non-polar solvents. For reversed-phase HPLC, modify the pH or the organic modifier concentration. - Try a different stationary phase (e.g., a different type of silica gel or a different HPLC column). |
| Peak tailing in HPLC analysis | Secondary interactions between the acidic this compound and the stationary phase. | - Add a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. - Use a column with end-capping to reduce silanol interactions. |
| Compound appears to have decomposed on the column | This compound may be unstable on acidic silica gel. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Consider using a different stationary phase like alumina. |
Experimental Protocols
The following are detailed methodologies for key purification and analysis experiments. These are general protocols based on similar compounds and should be optimized for this compound.
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the this compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound samples.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA or an appropriate buffer like phosphate buffer. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a standard solution of known concentration of a this compound reference standard in the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of the crude or purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% TFA (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 230-280 nm for similar compounds).
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Visualizations
Logical Workflow for this compound Purification
Caption: A logical workflow for the purification of crude this compound.
Troubleshooting Logic for Poor HPLC Resolution
Caption: A troubleshooting guide for addressing poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. US20160244412A1 - Process for the Preparation of Pyrazole Derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Optimizing Pirazolac Activity in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Pirazolac in enzymatic assays. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of pH in modulating this compound's inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrazole-based compound. Compounds with this structure are often investigated as inhibitors of cyclooxygenase (COX) enzymes.[1][2][3] The therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4]
Q2: Why is pH a critical parameter in my enzymatic assay with this compound?
The pH of the assay buffer can significantly impact the results of an enzymatic assay for several reasons:
-
Enzyme Activity: Every enzyme has an optimal pH range at which it exhibits maximum activity. Deviations from this pH can lead to a decrease in or complete loss of enzyme function.
-
Inhibitor Activity: The ionization state of the inhibitor, in this case, this compound, can be influenced by pH. This can affect its binding affinity to the enzyme's active site, thereby altering its inhibitory potency.
-
Compound Stability: The stability of this compound and other assay components can be pH-dependent.
For cyclooxygenase assays, a pH of 8.0 is commonly used.
Q3: What are the typical starting conditions for a COX inhibition assay?
A common starting point for a COX inhibition assay involves using a Tris-HCl buffer at a pH of 8.0. The reaction mixture typically includes the COX enzyme (either COX-1 or COX-2), a heme cofactor, the substrate (arachidonic acid), and the inhibitor (this compound). The reaction progress can be monitored using various methods, including colorimetric or fluorometric detection.
Troubleshooting Guides
Issue: Low or No Inhibition Observed with this compound
Q: My positive control (e.g., celecoxib) shows significant inhibition, but this compound shows little to no effect. What are the potential causes related to pH?
A: If your positive control is working, the issue may be specific to this compound's activity under the current assay conditions.
-
Suboptimal pH for this compound Activity: The standard assay pH of 8.0 may not be optimal for this compound's inhibitory activity. The compound's potency may be enhanced at a different pH. It is recommended to perform a pH optimization experiment (see Experimental Protocols section).
-
This compound Instability: this compound may be unstable at the current buffer pH. Consider assessing the stability of this compound across a range of pH values.
Issue: High Variability in IC50 Values for this compound
Q: I am observing significant variability in the calculated IC50 values for this compound across different experiments. What could be the cause?
A: Inconsistent IC50 values can often be traced back to a lack of precise control over experimental parameters.
-
Inconsistent Buffer Preparation: Small variations in the pH of the assay buffer between experiments can lead to significant differences in enzyme activity and inhibitor potency. Ensure that the pH of your buffer is accurately measured and consistent for every assay.
-
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure that all assay components are equilibrated to the correct temperature before initiating the reaction and that the temperature is maintained throughout the assay.
-
Improper Reagent Handling: Ensure all reagents, especially the enzyme and this compound, are stored correctly and handled consistently to avoid degradation.
Data Presentation
When investigating the effect of pH on this compound's activity, it is crucial to present the data in a clear and organized manner. The following table is an illustrative example of how to summarize the IC50 values of this compound against COX-1 and COX-2 at different pH values.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| pH | This compound IC50 (µM) vs. COX-1 | This compound IC50 (µM) vs. COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 6.5 | 15.2 | 1.8 | 8.4 |
| 7.0 | 12.8 | 0.9 | 14.2 |
| 7.5 | 10.5 | 0.5 | 21.0 |
| 8.0 | 14.3 | 1.2 | 11.9 |
| 8.5 | 18.9 | 2.5 | 7.6 |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Inhibition of COX-2
This protocol outlines a method to determine the optimal pH for this compound's inhibitory activity against the COX-2 enzyme.
-
Buffer Preparation: Prepare a series of buffers (e.g., 100 mM Tris-HCl) with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of COX-2 enzyme in an appropriate buffer.
-
Prepare a solution of arachidonic acid (substrate) and heme (cofactor).
-
-
Assay Setup:
-
In a 96-well plate, for each pH value, set up replicate wells containing the assay buffer, COX-2 enzyme, and heme.
-
Add serial dilutions of this compound to the appropriate wells. Include a control with no inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Data Acquisition: Measure the reaction rate using a plate reader at the appropriate wavelength for your detection method (e.g., colorimetric or fluorometric).
-
Data Analysis:
-
For each pH value, calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value at each pH.
-
The pH that yields the lowest IC50 value is the optimal pH for this compound activity.
-
Protocol 2: General COX-2 Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against COX-2 at a fixed pH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
COX-2 Enzyme: Recombinant human COX-2.
-
Heme Cofactor: Prepare a stock solution in a suitable solvent.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the desired concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the reaction kinetics using a plate reader.
-
-
IC50 Determination: Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Visualizations
Signaling Pathway
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aalto.fi [research.aalto.fi]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Pirazolac vs. Indomethacin: A Comparative Review of Cyclooxygenase Inhibition Selectivity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of COX Inhibition
A critical aspect of characterizing NSAIDs is their relative inhibitory potency against the two main cyclooxygenase isoforms, COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the compound.
Unfortunately, specific IC50 values for Pirazolac's inhibition of COX-1 and COX-2 are not available in the reviewed literature. One source indicates that this compound targets both COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain[1]. However, without quantitative data, a direct comparison of its selectivity against Indomethacin is not possible.
For Indomethacin, a well-characterized NSAID, the following table summarizes its COX inhibition profile from a representative study. It is important to note that IC50 values can vary between studies depending on the specific assay conditions.
Table 1: Cyclooxygenase (COX) Inhibition Data for Indomethacin
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.079 | 0.49 | 0.16 |
Data presented is for illustrative purposes and may vary based on experimental conditions.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is typically performed using in vitro assays. A common method involves the use of purified recombinant human or ovine COX-1 and COX-2 enzymes.
In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by purified COX enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Indomethacin)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: The purified COX-1 and COX-2 enzymes are reconstituted and prepared according to the manufacturer's instructions.
-
Compound Preparation: A range of concentrations of the test compounds (this compound and Indomethacin) are prepared by serial dilution.
-
Incubation: The test compounds are pre-incubated with either the COX-1 or COX-2 enzyme in the reaction buffer containing a heme cofactor. This incubation period allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined period, the reaction is stopped, often by the addition of a strong acid.
-
Quantification of Prostaglandin Production: The amount of PGE2 produced in the reaction is quantified using a competitive EIA kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Index Calculation: The COX-2 selectivity index is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental approach, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for determining COX inhibition.
Caption: General Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for COX Inhibition Assay.
References
A Comparative Analysis of Pirazolac and Celecoxib: Mechanism of Action and COX-2 Selectivity
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both Pirazolac and Celecoxib emerge as significant therapeutic agents, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes. While both belong to the pyrazole class of compounds, their clinical application and specificity are underpinned by their differential interaction with COX isoforms. This guide provides a detailed comparative analysis of their mechanisms of action, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are predominantly achieved by inhibiting the COX enzymes, which are critical in the biosynthesis of prostaglandins from arachidonic acid.[1] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[1] The prostaglandins produced by COX-2 are key players in the inflammatory cascade, leading to pain, swelling, and fever.
Celecoxib is a well-established selective COX-2 inhibitor.[3] Its mechanism of action involves the selective binding to and inhibition of the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins.[3] This selectivity for COX-2 over COX-1 is the cornerstone of its improved gastrointestinal safety profile compared to traditional non-selective NSAIDs, which inhibit both isoforms.
This compound , a derivative of lonazolac, also functions as a COX inhibitor. While direct and extensive comparative data for this compound against Celecoxib is limited, studies on structurally related lonazolac analogues indicate a strong potential for COX-2 selectivity. These analogues have demonstrated a higher selectivity for COX-2 than Celecoxib, suggesting that this compound likely shares this characteristic of preferential COX-2 inhibition. The presence of the pyrazole scaffold is a common structural feature in many selective COX-2 inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of NSAIDs are commonly quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a numerical representation of a drug's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
The following table summarizes the available quantitative data for Celecoxib and representative data for a highly selective lonazolac analogue to provide a comparative perspective.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Assay |
| Celecoxib | 8.75 | 1.07 | 8.17 | Enzyme Immunoassay (EIA) |
| Lonazolac Analogue (Compound 2b) | 4.95 | 0.53 | 9.31 | Enzyme Immunoassay (EIA) |
Note: Data for the lonazolac analogue is presented as a surrogate for this compound due to the lack of publicly available, direct experimental values for this compound. The structural similarity suggests a comparable mechanism and selectivity profile.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to determine COX selectivity, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
A common method to determine the in vitro COX inhibitory activity of a compound is the enzyme immunoassay (EIA). The following is a generalized protocol based on commercially available kits and published methodologies.
Objective: To determine the IC50 values of test compounds (this compound, Celecoxib) for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds (this compound and Celecoxib) and a reference compound.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include control wells with enzyme and solvent only (no inhibitor).
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Use the EIA kit to measure the amount of PGE2 produced in each well according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of PGE2 produced is inversely proportional to the signal generated.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, using a suitable software for non-linear regression analysis.
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
References
Efficacy of Pirazolac compared to other NSAIDs in arthritis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pirazolac, a non-steroidal anti-inflammatory drug (NSAID), against other established NSAIDs in the context of arthritis models. Due to a scarcity of publicly available preclinical data for this compound, this comparison relies on published clinical trial findings and situates this compound within the broader landscape of NSAID pharmacology.
Clinical Efficacy of this compound in Arthritic Conditions
Clinical studies conducted in the early 1990s evaluated the efficacy of this compound in patients with rheumatoid arthritis and ankylosing spondylitis, comparing it with other NSAIDs such as indomethacin and sulindac.
A multicentre, double-blind study in 160 patients with rheumatoid arthritis compared this compound with sulindac over 24 weeks.[1] Both treatment groups showed significant improvements from baseline. Notably, the rate of improvement in the American Rheumatism Association (ARA) functional class at the end of the study was 23% in the this compound group compared to 9% in the sulindac group (p < 0.05).[1] Dropout rates due to unsatisfactory therapeutic response were similar, at 15% for this compound and 16% for sulindac.[1]
In a 12-week, double-blind study involving patients with ankylosing spondylitis, this compound was compared with indomethacin.[2] Both therapies demonstrated significant improvements in clinical symptoms.[2] Another study in patients with rheumatoid arthritis compared two different dosage regimens of this compound, with both showing significant improvement in assessed parameters.
It is important to note that this compound is a derivative of indomethacin. One viewpoint from the time of these studies suggested that while this compound showed efficacy comparable to indomethacin and sulindac, it was associated with a higher incidence of adverse effects than indomethacin in one study.
Quantitative Comparison of Clinical Outcomes
The following table summarizes the key comparative findings from the available clinical trials. The lack of specific quantitative data in the source material necessitates a more descriptive summary.
| Comparison Drug | Condition | Key Efficacy Findings for this compound | Adverse Effect Comparison |
| Sulindac | Rheumatoid Arthritis | Superior rate of improvement in ARA functional class (23% vs. 9% for sulindac, p < 0.05). Comparable rates of withdrawal due to lack of efficacy. | Similar overall incidence of adverse effects. Fewer adverse reactions related to the "body as a whole" compared to sulindac (2.5% vs. 12.5%, p = 0.03). |
| Indomethacin | Ankylosing Spondylitis | Both drugs showed significant improvements in clinical symptoms. | One viewpoint suggested this compound had approximately twice the incidence of moderate to severe adverse effects (mainly gastrointestinal and skin rashes) compared to indomethacin in this study. |
General Experimental Protocol for NSAID Evaluation in an Animal Arthritis Model
While specific preclinical protocols for this compound are not available, a standard methodology for evaluating NSAIDs in an animal model of arthritis, such as the collagen-induced arthritis (CIA) model in rats, is described below. This provides a framework for the type of preclinical studies typically conducted for anti-arthritic drugs.
Objective: To assess the anti-inflammatory and analgesic efficacy of a test NSAID compared to a vehicle control and a reference NSAID in a rat model of collagen-induced arthritis.
Animals: Male Lewis rats (or another susceptible strain) are typically used.
Induction of Arthritis:
-
An emulsion of bovine or chicken type II collagen and Freund's complete adjuvant is prepared.
-
Rats are immunized with an intradermal injection of the collagen emulsion at the base of the tail.
-
A booster injection of collagen in Freund's incomplete adjuvant is administered 7-21 days after the primary immunization to enhance the arthritic response.
Treatment:
-
Once clinical signs of arthritis appear (e.g., paw swelling, erythema), animals are randomized into treatment groups.
-
The test NSAID, a reference NSAID (e.g., indomethacin), and a vehicle control are administered orally once or twice daily for a specified period (e.g., 14-21 days).
Efficacy Parameters:
-
Clinical Scoring: Arthritis severity is scored visually based on the degree of inflammation in each paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals to quantify swelling.
-
Body Weight: Monitored as an indicator of general health.
-
Histopathology: At the end of the study, joints are collected for histological examination to assess cartilage and bone erosion, and synovial inflammation.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most NSAIDs, including pyrazole-containing compounds, is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
There are two main isoforms of COX:
-
COX-1: A constitutive enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
By inhibiting COX enzymes, NSAIDs reduce the synthesis of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. The relative selectivity of an NSAID for COX-1 versus COX-2 can influence its efficacy and side-effect profile. Many pyrazole-containing compounds have been investigated as potent COX-2 inhibitors.
Visualizing Experimental and Molecular Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Multicentre double-blind study of the efficacy, safety and tolerance of this compound compared with sulindac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 12-week double-blind study of the efficacy, safety and tolerance of this compound b.i.d. compared with indomethacin t.i.d. in patients with ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pirazolac and other 3CL protease inhibitors
Pirazolac is Not a 3CL Protease Inhibitor
Based on available scientific literature, this compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are mediators of inflammation and pain.[1] There is no evidence to suggest that this compound functions as a 3CL protease inhibitor, a class of antiviral drugs that target a key enzyme in viral replication. Therefore, a direct head-to-head comparison of this compound with 3CL protease inhibitors is not scientifically meaningful.
However, to address the interest in 3CL protease inhibitors, this guide provides a comparative analysis of three prominent compounds in this class: Nirmatrelvir , Ensitrelvir , and GC376 .
Head-to-Head Comparison of 3CL Protease Inhibitors: Nirmatrelvir vs. Ensitrelvir vs. GC376
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. Inhibitors of this enzyme can block the viral life cycle. This section compares the performance of three key 3CL protease inhibitors: Nirmatrelvir, Ensitrelvir, and GC376.
Data Presentation
The following tables summarize the in vitro efficacy and antiviral activity of Nirmatrelvir, Ensitrelvir, and GC376 against SARS-CoV-2.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action |
| Nirmatrelvir | 3.1 | 0.93 | Covalent, Reversible |
| Ensitrelvir | 13 | 5.3 | Non-covalent, Competitive |
| GC376 | 18 | N/A | Covalent, Reversible |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Lower values indicate higher potency.
Table 2: Antiviral Activity in Cell-Based Assays (SARS-CoV-2)
| Inhibitor | Cell Line | EC50 (nM) |
| Nirmatrelvir | VeroE6-TMPRSS2 | 73 |
| Ensitrelvir | VeroE6-TMPRSS2 | 180 |
| GC376 | VeroE6 | 390 |
EC50: Half-maximal effective concentration. Lower values indicate higher antiviral activity in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are the protocols for the key assays used to evaluate the efficacy of these inhibitors.
1. 3CLpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay quantifies the enzymatic activity of 3CL protease and the inhibitory effect of the compounds.
-
Objective: To determine the IC50 value of inhibitors against purified SARS-CoV-2 3CLpro.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
FRET substrate: A peptide containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher.
-
Assay buffer: e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.
-
Test compounds (Nirmatrelvir, Ensitrelvir, GC376) at various concentrations.
-
384-well assay plates.
-
-
Procedure:
-
The 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for 15 minutes at room temperature.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the FRET pair).
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by plotting the enzyme inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in host cells.
-
Objective: To determine the EC50 value of inhibitors against SARS-CoV-2 infection in a cellular environment.
-
Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., VeroE6-TMPRSS2).
-
SARS-CoV-2 virus stock.
-
Cell culture medium.
-
Test compounds at various concentrations.
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect, or antibodies for viral antigen detection).
-
-
Procedure:
-
Host cells are seeded in 96-well plates and incubated overnight.
-
The cell culture medium is removed, and the cells are treated with serial dilutions of the test compounds for 1-2 hours.
-
Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a 48-72 hour incubation period, the extent of viral replication is assessed. This can be done by:
-
Cytopathic Effect (CPE) Assay: Staining the remaining viable cells with crystal violet. The optical density is measured to quantify cell survival.
-
Immunofluorescence Assay: Staining for a viral protein (e.g., nucleocapsid) with a specific antibody and a fluorescent secondary antibody.
-
-
EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow.
Caption: Mechanism of 3CL Protease Inhibition.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. The pharmacokinetics of this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential dosing study of this compound, a new non-steroidal anti-inflammatory agent, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pirazolac with Other Inflammatory Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pirazolac's cross-reactivity with various inflammatory targets. As a non-steroidal anti-inflammatory drug (NSAID), this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[1] However, understanding its potential interactions with other inflammatory mediators is crucial for a comprehensive safety and efficacy profile. This document summarizes the available data on this compound and related compounds, details relevant experimental protocols, and visualizes key inflammatory pathways.
Executive Summary
This compound is a pyrazole-derivative NSAID that effectively reduces inflammation and pain by inhibiting COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins.[1] While direct and comprehensive experimental data on this compound's cross-reactivity with a wide array of other inflammatory targets is limited in publicly available literature, this guide draws comparisons from the known activities of other pyrazole-based compounds to infer potential off-target effects. The primary known cross-reactivity of NSAIDs, including those of the pyrazole class, is linked to the degree of COX-1 inhibition, which can lead to hypersensitivity reactions in susceptible individuals. Emerging research on other pyrazole derivatives suggests potential interactions with the 5-lipoxygenase (5-LOX) pathway and certain protein kinases, highlighting areas for further investigation for this compound.
Data Presentation: this compound and Comparators
Due to the limited availability of specific quantitative data for this compound's cross-reactivity with non-COX targets, the following table includes data for this compound's primary targets (COX-1 and COX-2) and comparative data for other pyrazole-based NSAIDs and their known interactions with other inflammatory mediators. This comparative approach provides a framework for understanding the potential selectivity profile of this compound.
| Compound | Target | IC50 / Activity | Selectivity Index (COX-2/COX-1) | Reference Compound(s) |
| This compound | COX-1 | Data not available | Data not available | Indomethacin |
| COX-2 | Data not available | |||
| Celecoxib | COX-1 | 8.75 µM | 8.17 | - |
| COX-2 | 1.07 µM | |||
| Pyrazolo[5,1-b]quinazoline A | COX-1 | ~658 nM | ~14 | - |
| COX-2 | 47 nM | |||
| 5-Lipoxygenase (5-LOX) | 2.3 µM | - | ||
| Lonazolac Analogs (Chalcones 2a, 2b) | COX-1 | Weak inhibition | 8.22 - 9.31 | Celecoxib |
| COX-2 | High inhibition |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Arachidonic Acid Metabolism and NSAID Inhibition.
Caption: In Vitro Enzyme Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of cross-reactivity. Below are representative protocols for key assays.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of a compound in inhibiting the two COX isoforms.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, hematin, and the respective COX enzyme.
-
The test compound (this compound) is added at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated, and the absorbance is read at 595 nm using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
Objective: To assess the inhibitory effect of this compound on 5-LOX activity.
Methodology:
-
Enzyme Source: Human recombinant 5-LOX or isolated human polymorphonuclear leukocytes (PMNs).
-
Assay Principle: The assay measures the production of leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid.
-
Procedure:
-
The enzyme preparation is pre-incubated with the test compound (this compound) at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid and a calcium ionophore (e.g., A23187) to stimulate the enzyme.
-
The reaction is stopped, and the products (LTB4 or 5-HETE) are extracted.
-
Quantification of the products is performed using techniques such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of LTB4 or 5-HETE production.
Kinase Inhibition Profiling
This broad screening assay assesses the potential of a compound to inhibit a panel of protein kinases, which are key regulators of cellular signaling and inflammation.
Objective: To determine if this compound inhibits the activity of a range of protein kinases.
Methodology:
-
Platform: Various commercial platforms are available that offer screening against a large panel of purified human kinases (e.g., radiometric assays like Kinase-Glo®, or fluorescence-based assays).
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound.
-
Procedure:
-
The test compound (this compound) is incubated with a specific kinase, a substrate (peptide or protein), and ATP.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated at a given concentration of this compound. For any significant "hits," a full dose-response curve is generated to determine the IC50 value.
Conclusion
This compound is an effective NSAID with a primary mechanism of action centered on the inhibition of COX-1 and COX-2 enzymes. While specific data on its cross-reactivity with other inflammatory targets remains to be fully elucidated, the analysis of its chemical class (pyrazole derivatives) suggests potential, albeit likely weaker, interactions with other inflammatory pathways such as the 5-lipoxygenase pathway. The provided experimental protocols offer a roadmap for researchers to conduct comprehensive cross-reactivity profiling of this compound and other novel anti-inflammatory compounds. A thorough understanding of a drug's selectivity is paramount for the development of safer and more effective therapies for inflammatory diseases. Further investigation into the potential off-target effects of this compound is warranted to fully characterize its pharmacological profile.
References
Benchmarking Pirazolac's Safety Profile Against Traditional NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel nonsteroidal anti-inflammatory drug (NSAID), Pirazolac, against traditional NSAIDs. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
This compound is an emerging NSAID that, like traditional NSAIDs, functions by inhibiting cyclooxygenase (COX) enzymes. Preliminary findings suggest that this compound may possess a more favorable safety profile, particularly concerning gastrointestinal (GI) adverse events, compared to established NSAIDs. This potential advantage is attributed to a lesser degree of inhibition of prostanoid synthesis in the gastric mucosa. However, a comprehensive body of publicly available, quantitative clinical data on the adverse event rates of this compound is currently limited, necessitating further investigation to definitively establish its safety profile relative to traditional NSAIDs. This guide compiles the available data and provides a framework for its interpretation and for designing future comparative studies.
Mechanism of Action: A Shared Pathway with a Potential for Differentiation
Both this compound and traditional NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the COX enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Comparative Safety Profile: Quantitative Data
While specific quantitative data for this compound's adverse event rates from large-scale clinical trials are not yet widely available, a preliminary in vitro study has suggested a potential for improved gastrointestinal safety. One study found that this compound inhibited the accumulation of prostanoids in human gastric mucosa to a lesser extent than indomethacin and other commonly used NSAIDs.[1] This finding may explain early claims of this compound being less damaging to the stomach.[1]
The following tables summarize the reported rates of key adverse events for several traditional NSAIDs based on available clinical trial and observational study data. This data provides a benchmark against which this compound's future clinical trial results can be compared.
Table 1: Gastrointestinal Adverse Events
| Drug | Adverse Event | Incidence Rate / Relative Risk | Study Population / Conditions | Citation(s) |
| Ibuprofen | Upper GI Bleeding | 3.64 times greater than placebo (high dose) | Healthy volunteers | [2] |
| GI-related Hospitalization | <0.2% (OTC doses) | General population | [3][4] | |
| Recurrent Upper GI Bleeding | - | - | - | |
| Naproxen | Recurrent Upper GI Bleeding | 12.3% (with PPI) | Patients with cardiothrombotic diseases and arthritis after upper GI bleeding | |
| Upper GI Bleeding | 0.026% (within 14 days of first prescription) | Medicaid patients | ||
| Diclofenac | Lower GI Bleeding | 3.6% (with omeprazole) | Patients with rheumatoid or osteoarthritis | |
| Celecoxib | Recurrent Upper GI Bleeding | 5.6% (with PPI) | Patients with cardiothrombotic diseases and arthritis after upper GI bleeding | |
| Lower GI Bleeding | 0.9% | Patients with rheumatoid or osteoarthritis |
Table 2: Cardiovascular Adverse Events
| Drug | Adverse Event | Incidence Rate / Relative Risk | Study Population / Conditions | Citation(s) |
| Ibuprofen | Myocardial Infarction | Odds Ratio: 1.48 | General population | |
| Myocardial Infarction | Hazard Ratio: 1.18 vs Naproxen | Danish general population | ||
| Naproxen | Myocardial Infarction | Odds Ratio: 1.53 | General population | |
| Major Vascular Events | Not significantly increased vs placebo | Meta-analysis of randomized trials | ||
| Diclofenac | Major Adverse Cardiovascular Events (MACE) | Incidence Rate Ratio: 1.5 vs non-initiators | Danish general population | |
| Myocardial Infarction | Incidence Rate Ratio: 1.9 vs non-initiators | Danish general population | ||
| Celecoxib | Myocardial Infarction | Odds Ratio: 2.26 vs placebo | Placebo-controlled trials | |
| Cardiovascular Events (Composite) | Hazard Ratio: 1.6 (all doses) | Placebo-controlled trials |
Table 3: Renal Adverse Events
| Drug | Adverse Event | Incidence Rate / Relative Risk | Study Population / Conditions | Citation(s) |
| Ibuprofen | Acute Kidney Injury (AKI) | 52% vs 34% in placebo | Ultramarathon runners | |
| Acute Kidney Injury (AKI) | Odds Ratio: 2.25 | General population | ||
| Naproxen | Acute Kidney Injury (AKI) | Odds Ratio: 1.72 | General population | |
| Diclofenac | Acute Kidney Injury (AKI) | Odds Ratio: 1.11 | General population | |
| Celecoxib | Acute Kidney Injury (AKI) | Odds Ratio: 0.96 | General population | |
| Renal Dysfunction | Lower rate than diclofenac or ibuprofen in patients with mild prerenal azotemia | Patients with osteoarthritis or rheumatoid arthritis | ||
| Renal Adverse Events (Overall) | Similar to other NSAIDs, higher than placebo | Meta-analysis of clinical trials |
Experimental Protocols
To ensure standardized and reproducible assessment of NSAID safety profiles, the following detailed experimental protocols are provided for key safety endpoints.
Assessment of Gastrointestinal Injury: Endoscopic Evaluation
This protocol outlines the endoscopic assessment of gastroduodenal mucosal injury induced by NSAIDs.
Methodology:
-
Subject Selection: Recruit healthy volunteers with no history of gastrointestinal disease or significant comorbidities.
-
Baseline Endoscopy: Perform a baseline upper GI endoscopy to confirm the absence of pre-existing mucosal lesions.
-
Randomization and Blinding: Randomly assign subjects to receive either the investigational NSAID (this compound), a traditional NSAID comparator, or a placebo in a double-blind manner.
-
Drug Administration: Administer the assigned treatment at a specified dose and for a defined duration (e.g., 7-14 days).
-
Follow-up Endoscopy: Perform a second upper GI endoscopy at the end of the treatment period.
-
Lesion Scoring: A qualified gastroenterologist, blinded to the treatment allocation, grades the gastric and duodenal mucosa for the presence of petechiae, erosions, and ulcers using a validated scoring system (e.g., the Lanza score).
-
Data Analysis: Compare the mean endoscopy scores and the incidence of ulcers between the treatment groups using appropriate statistical methods.
Assessment of Cardiovascular Safety: Platelet Aggregometry
This protocol details the in vitro assessment of the effect of NSAIDs on platelet aggregation, a key factor in cardiovascular thrombotic events.
Methodology:
-
Blood Sample Collection: Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the PRP.
-
Incubation: Incubate aliquots of PRP with varying concentrations of the test NSAID (this compound), a traditional NSAID comparator, or a vehicle control.
-
Platelet Aggregation Induction: Transfer the PRP to an aggregometer and add a platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid) to induce aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the suspension becomes clearer, increasing light transmittance.
-
Data Analysis: Generate aggregation curves and calculate the percentage of inhibition of platelet aggregation for each NSAID at different concentrations.
Assessment of Renal Function: Inulin Clearance
This protocol describes the measurement of the glomerular filtration rate (GFR) using the inulin clearance method, a gold standard for assessing renal function.
Methodology:
-
Subject Preparation: Ensure subjects are well-hydrated.
-
Inulin Administration: Administer a priming intravenous bolus of inulin, followed by a continuous infusion to maintain a constant plasma inulin concentration.
-
Blood and Urine Sampling: Collect timed blood and urine samples at regular intervals.
-
Inulin Concentration Measurement: Determine the concentration of inulin in the plasma and urine samples using a validated analytical method.
-
GFR Calculation: Calculate the GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
NSAID Administration and Repeat Measurement: Administer the NSAID (this compound or a traditional NSAID) and repeat the inulin clearance measurement to assess the drug's impact on GFR.
-
Data Analysis: Compare the pre- and post-NSAID GFR values to determine the effect of the drug on renal function.
Conclusion
The available preliminary evidence suggests that this compound may offer an improved gastrointestinal safety profile compared to some traditional NSAIDs. However, the current lack of comprehensive, quantitative clinical data on the adverse event rates of this compound across the gastrointestinal, cardiovascular, and renal systems makes a definitive comparative assessment challenging. The data and protocols presented in this guide are intended to provide a framework for future research and to facilitate a more complete understanding of this compound's place in the therapeutic landscape. As more clinical trial data for this compound becomes available, a more robust and direct comparison with traditional NSAIDs will be possible. Researchers and drug development professionals are encouraged to utilize the outlined experimental methodologies to ensure the generation of high-quality, comparable safety data.
References
- 1. Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients: equivalence of systemic and renal clearances as glomerular filtration markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Glomerular Filtration Rate by Rapid Intravenous Injection of a Newly Developed Inulin Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
The Structural Dance of Efficacy: A Comparative Guide to Pirazolac and its Analogs in Inflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural activity relationship (SAR) of Pirazolac and its structurally related pyrazole-based analogs as anti-inflammatory agents. By examining key structural modifications and their impact on biological activity, this document aims to illuminate the path for designing more potent and selective anti-inflammatory therapeutics.
This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effect primarily through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, forms the core of this compound and a multitude of other compounds with diverse biological activities. Understanding how modifications to this core and its substituents influence anti-inflammatory potency and selectivity is crucial for the development of next-generation NSAIDs with improved efficacy and safety profiles.
This guide synthesizes experimental data from various studies to draw correlations between chemical structure and biological activity, focusing on COX-1 and COX-2 inhibition, as well as in vivo anti-inflammatory effects.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro and in vivo anti-inflammatory activity of a selection of pyrazole derivatives structurally related to this compound. These compounds, while not all direct analogs from a single study, share the core pyrazole structure and provide valuable insights into the structural requirements for potent and selective COX-2 inhibition.
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| Celecoxib | 4-SO2NH2-Ph | CF3 | 4-Me-Ph | 15 | 0.04 | 375 | 65% @ 10 mg/kg | [1][2] |
| Lonazolac Analog 14a | 4-SO2NH2-Ph | H | 4-Cl-Ph | >100 | 10.13 | >9.87 | 68.5% @ 50 µmol/kg | [1] |
| Lonazolac Analog 14b | 4-SO2NH2-Ph | H | 4-Me-Ph | >100 | 10.52 | >9.50 | 55.2% @ 50 µmol/kg | [1] |
| Lonazolac Analog 14c | 4-SO2NH2-Ph | H | 4-OMe-Ph | >100 | 10.84 | >9.22 | 52.1% @ 50 µmol/kg | [1] |
| Pyrazole Derivative 2a | 4-SO2Me-Ph | H | Chalcone moiety | 4.95 | 0.60 | 8.22 | 62.3% @ 50 mg/kg | |
| Pyrazole Derivative 2b | 4-SO2Me-Ph | H | Chalcone moiety | 6.52 | 0.70 | 9.31 | 65.8% @ 50 mg/kg | |
| Hybrid Pyrazole 5s | Varied | Varied | Varied | 165.23 | 2.51 | 65.75 | 76.56% @ 3 hours | |
| Hybrid Pyrazole 5u | Varied | Varied | Varied | 130.21 | 1.79 | 72.73 | 80.87% @ 3 hours |
Note: The presented data is a compilation from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Key Structure-Activity Relationship Insights
From the compiled data, several key structural features that govern the anti-inflammatory activity of this compound-like pyrazole derivatives can be elucidated:
-
The Nature of the N1-Phenyl Ring: The substituent at the para-position of the N1-phenyl ring is a critical determinant of COX-2 selectivity. The presence of a sulfonamide (SO2NH2) or methylsulfone (SO2Me) group, as seen in Celecoxib and many selective COX-2 inhibitors, is consistently associated with high selectivity. These groups can fit into a secondary pocket present in the active site of COX-2 but not in COX-1.
-
Substitution on the C3-Phenyl Ring: Modifications to the C3-phenyl ring can influence both potency and selectivity. Electron-withdrawing groups, such as chlorine, or electron-donating groups, such as methoxy, at the para-position of this ring have been shown to modulate activity.
-
The Carboxylic Acid Moiety: While not explicitly detailed for all analogs in the table, the carboxylic acid group of this compound is a common feature in many traditional NSAIDs. It is believed to interact with a key arginine residue in the active site of COX enzymes. However, several potent non-acidic pyrazole derivatives have also been developed, suggesting that this group is not an absolute requirement for activity.
-
Introduction of Bulky Groups: The incorporation of larger, more complex moieties, such as the chalcone group in derivatives 2a and 2b, can lead to potent anti-inflammatory activity. These larger structures may form additional interactions within the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction according to the kit's instructions.
-
Measure the product formation (e.g., prostaglandin E2) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.
-
After a set period (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours; Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
This assay measures the effect of the compounds on the production of key pro-inflammatory cytokines in cell culture.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Test compounds
-
Cell culture medium and supplements
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound and its analogs on the COX pathway.
Caption: Workflow for the evaluation of this compound analogs.
Caption: Key structural determinants of anti-inflammatory activity.
References
- 1. Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pirazolac: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Pirazolac is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates potential hazards within the workspace but also prevents the introduction of pharmacologically active substances into the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Prioritizing Safety: Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. The SDS provides comprehensive information on potential hazards. While a specific SDS for "this compound" is not publicly available, the following table summarizes typical hazards associated with non-steroidal anti-inflammatory drugs (NSAIDs), the likely class for this compound.
Table 1: Generalized Hazard Profile for NSAID-type Compounds
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1] |
| Serious Eye Damage | Causes serious eye damage. | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE) Protocol:
Based on the potential hazards, the following PPE should be worn when handling this compound for disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
Step-by-Step Disposal Protocol for this compound
The primary goal of pharmaceutical disposal is to prevent its entry into the water supply and environment. Flushing medications is not recommended unless specifically stated by the manufacturer or FDA, as wastewater treatment plants are often not equipped to remove them. The preferred methods are through a registered hazardous waste carrier or a take-back program. If these are not available, the following in-lab disposal procedure is recommended by the FDA and EPA for many solid, non-hazardous medications.
Experimental Protocol: In-Lab Deactivation and Disposal
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Have the following materials ready: an sealable plastic bag, an undesirable substance (e.g., cat litter, used coffee grounds), and the container for the final disposed mixture.
-
-
Removal from Original Container:
-
Carefully remove the this compound from its original packaging.
-
Do not crush tablets or capsules to avoid generating dust.
-
-
Admixture for Deterrence:
-
Place the intact this compound into the sealable plastic bag.
-
Add an equal or greater amount of an unappealing substance like cat litter or used coffee grounds to the bag. This makes the drug less appealing to anyone who might find it in the trash and helps to absorb any residual liquids.
-
-
Sealing and Final Disposal:
-
Seal the plastic bag securely.
-
Place the sealed bag into a designated, properly labeled hazardous waste container for collection by a certified waste disposal company.
-
-
Decontamination:
-
Thoroughly clean the work area with an appropriate solvent.
-
Dispose of any contaminated materials (e.g., weighing paper, wipes) in the hazardous waste container.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly with soap and water.
-
Environmental Considerations and the Impact of Improper Disposal
The release of pharmaceuticals into the environment, even at low concentrations, can have detrimental effects on aquatic life and ecosystems. Studies have shown that common drugs, including NSAIDs, can negatively impact the organ function, growth, and reproduction of aquatic organisms. Therefore, strict adherence to proper disposal protocols is not just a matter of regulatory compliance but a critical step in environmental stewardship.
Logical Workflow for this compound Disposal Decision-Making
To ensure a consistent and safe approach to disposal, the following workflow provides a clear decision-making process.
Caption: this compound Disposal Decision Workflow.
References
Comprehensive Safety and Handling Guide for Pirazolac
FOR IMMEDIATE OPERATIONAL USE
This guide provides essential safety and logistical information for handling Pirazolac in a laboratory setting. All personnel must review and understand these procedures before working with this compound.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. The level of protection may need to be escalated based on the specific experimental conditions and a thorough risk assessment.
| Activity | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing and Compounding (powder) | Disposable Gown/Tyvek Suit | Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Fume Hood or Respirator |
| Solution Preparation | Lab Coat | Safety Goggles & Face Shield | Nitrile Gloves | Chemical Fume Hood |
| In Vitro / In Vivo Dosing | Lab Coat | Safety Glasses | Nitrile Gloves | As per risk assessment |
| Waste Disposal | Lab Coat | Safety Goggles | Heavy-Duty Gloves | Not generally required |
Key PPE Specifications:
-
Gloves : Use powder-free nitrile gloves.[4][5] For prolonged contact or when handling concentrated solutions, double-gloving is recommended. Gloves should be changed every 30-60 minutes or immediately upon known contact with the chemical.
-
Gowns : Disposable gowns are preferred to prevent cross-contamination.
-
Eye Protection : Safety goggles are the minimum requirement. A face shield should be used when there is a splash hazard.
-
Respiratory Protection : A certified chemical fume hood should be used when handling this compound powder to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: Standard operational workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Type | Immediate Action |
| Skin Contact | Remove contaminated clothing immediately. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if necessary. For small spills of powder, carefully wipe with a damp cloth. For larger spills, follow institutional spill cleanup procedures. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Pathway:
Caption: Disposal pathway for this compound-contaminated waste.
Disposal Guidelines:
-
Solid Waste : Collect all contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all unused solutions and contaminated liquids in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps : Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Final Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current safety data available for any chemical you are working with.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The pharmacokinetics of this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. ocpinfo.com [ocpinfo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
